molecular formula C8H6BrNO2 B8364903 7-Bromo-4-methoxybenzoxazole

7-Bromo-4-methoxybenzoxazole

Cat. No.: B8364903
M. Wt: 228.04 g/mol
InChI Key: BZYINORWCAPKQT-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxybenzoxazole is a functionalized benzoxazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The benzoxazole scaffold is recognized as a privileged structure in pharmaceutical development due to its diverse biological activities . Key Research Applications and Value: This compound is primarily valuable as a building block for the synthesis of more complex molecules. The bromo substituent at the 7-position offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce a wide array of aryl, heteroaryl, or alkynyl groups. The methoxy group at the 4-position can influence the electronic properties of the system and may serve as a synthetic precursor to other functional groups. Biological Relevance of the Benzoxazole Core: Extensive literature demonstrates that 2-substituted benzoxazole derivatives exhibit a broad spectrum of significant biological activities, making them attractive targets for research . Notably, such compounds have shown potent antibacterial activity , particularly against Gram-negative bacteria like Escherichia coli , with molecular docking studies suggesting that the mechanism of action may be linked to the inhibition of the bacterial enzyme DNA gyrase . Furthermore, benzoxazole derivatives are actively investigated for their anticancer properties against various cell lines, including human colorectal carcinoma (HCT116) . The scaffold is also found in natural products and investigational compounds with antitumor, antitubercular, and antiviral activities . Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment (PPE) and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

7-bromo-4-methoxy-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO2/c1-11-6-3-2-5(9)8-7(6)10-4-12-8/h2-4H,1H3

InChI Key

BZYINORWCAPKQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)OC=N2

Origin of Product

United States

Foundational & Exploratory

7-Bromo-4-methoxybenzoxazole synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-methoxybenzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 7-Bromo-4-methoxybenzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The proposed synthesis is a multi-step process commencing from readily available starting materials. This document outlines a plausible and scientifically sound synthetic route, complete with detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction pathway. The causality behind experimental choices is explained to provide a deeper understanding for researchers in the field.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery and development, exhibiting diverse biological activities.[1][2][3] The 7-Bromo-4-methoxybenzoxazole scaffold, in particular, holds potential for further functionalization and exploration of its pharmacological properties. This guide details a rational and efficient synthetic approach to this target molecule, designed for practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-4-methoxybenzoxazole can be strategically approached through a four-step sequence, beginning with a commercially available substituted phenol. The proposed pathway involves:

  • Nitration of a suitable methoxyphenol precursor.

  • Bromination of the resulting nitrophenol.

  • Reduction of the nitro group to an amine to form the key o-aminophenol intermediate.

  • Cyclization to yield the final benzoxazole ring system.

This pathway is designed to control the regioselectivity of the substitutions and to utilize well-established and reliable chemical transformations.

Experimental Protocols

The following experimental protocols are based on established chemical transformations for analogous substrates and provide a practical guide for the synthesis of 7-Bromo-4-methoxybenzoxazole.

Step 1: Synthesis of 3-Methoxy-2-nitrophenol

The initial step involves the regioselective nitration of 3-methoxyphenol. The strong activating and ortho-directing effect of the methoxy group, coupled with the meta-directing effect of the hydroxyl group, favors nitration at the C2 position.[4]

  • Reaction: 3-Methoxyphenol to 3-Methoxy-2-nitrophenol

  • Reagents and Solvents: 3-Methoxyphenol, Cerium (IV) Ammonium Nitrate (CAN), Sodium Bicarbonate, Acetonitrile, Water.

  • Procedure:

    • Dissolve 3-methoxyphenol in acetonitrile.

    • Add a solution of Cerium (IV) Ammonium Nitrate and sodium bicarbonate in water dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-methoxy-2-nitrophenol.[4]

Step 2: Synthesis of 5-Bromo-3-methoxy-2-nitrophenol

The subsequent step is the bromination of 3-methoxy-2-nitrophenol. The hydroxyl and methoxy groups are activating and will direct the incoming electrophile, while the nitro group is deactivating. The position para to the hydroxyl group is the most likely site for bromination.

  • Reaction: 3-Methoxy-2-nitrophenol to 5-Bromo-3-methoxy-2-nitrophenol

  • Reagents and Solvents: 3-Methoxy-2-nitrophenol, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 3-methoxy-2-nitrophenol in acetonitrile.

    • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

Step 3: Synthesis of 2-Amino-3-bromo-6-methoxyphenol

The reduction of the nitro group to an amine is a critical step to generate the o-aminophenol precursor. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

  • Reaction: 5-Bromo-3-methoxy-2-nitrophenol to 2-Amino-3-bromo-6-methoxyphenol

  • Reagents and Solvents: 5-Bromo-3-methoxy-2-nitrophenol, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol.

  • Procedure:

    • Dissolve 5-bromo-3-methoxy-2-nitrophenol in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 2-amino-3-bromo-6-methoxyphenol. This intermediate may be used in the next step without further purification if of sufficient purity.

Step 4: Synthesis of 7-Bromo-4-methoxybenzoxazole

The final step is the cyclization of the o-aminophenol with a one-carbon electrophile to form the benzoxazole ring.[1] The use of triethyl orthoformate is a common and effective method for this transformation.[6]

  • Reaction: 2-Amino-3-bromo-6-methoxyphenol to 7-Bromo-4-methoxybenzoxazole

  • Reagents and Solvents: 2-Amino-3-bromo-6-methoxyphenol, Triethyl orthoformate, Hydrochloric acid (catalytic).

  • Procedure:

    • To a solution of 2-amino-3-bromo-6-methoxyphenol in triethyl orthoformate, add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the excess triethyl orthoformate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by recrystallization or column chromatography to afford 7-Bromo-4-methoxybenzoxazole.

Quantitative Data Summary

StepStarting MaterialProductMolar Mass ( g/mol )Theoretical Yield (g)
13-Methoxyphenol3-Methoxy-2-nitrophenol124.14169.12
23-Methoxy-2-nitrophenol5-Bromo-3-methoxy-2-nitrophenol169.12248.02
35-Bromo-3-methoxy-2-nitrophenol2-Amino-3-bromo-6-methoxyphenol248.02218.05
42-Amino-3-bromo-6-methoxyphenol7-Bromo-4-methoxybenzoxazole218.05228.04

Note: Theoretical yields are calculated based on a 1:1 molar ratio from the starting material of each step.

Visualizations

Synthesis Workflow Diagram

Synthesis_Pathway A 3-Methoxyphenol B 3-Methoxy-2-nitrophenol A->B Nitration (CAN, NaHCO3) C 5-Bromo-3-methoxy-2-nitrophenol B->C Bromination (NBS) D 2-Amino-3-bromo-6-methoxyphenol C->D Reduction (H2, Pd/C) E 7-Bromo-4-methoxybenzoxazole D->E Cyclization (Triethyl orthoformate, H+)

Caption: Proposed synthesis pathway for 7-Bromo-4-methoxybenzoxazole.

References

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19334–19345. [Link]

  • Smith, K., et al. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Arkivoc, 2003(15), 124-133. [Link]

  • Shaabani, A., et al. (2006). A regioselective and highly efficient method for bromination of aromatic compounds. ResearchGate. [Link]

  • Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Rogo, M. (2014). How can I synthesize 2-amino-5-methoxyphenol? ResearchGate. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.
  • Google Patents. (n.d.). Reduction of organic nitro compounds to amines.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. ResearchGate. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24657–24683. [Link]

  • Wang, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5389. [Link]

  • Manjula, K., et al. (1993). (2S)-2-Amino-3-(2′,6′-dibromo-4′-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine). Journal of the Chemical Society, Perkin Transactions 1, (13), 1549-1552. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Selective nitration of phenol derivatives.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Elterman, M. H. (2023). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. [Link]

  • MDPI. (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI. [Link]

  • PubMed. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • ARKAT USA. (n.d.). Nitration of Phenolic Compounds by Metal Salts Impregnated Yb-Mo-Montmorillonite KSF. ARKAT USA. [Link]

  • Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. [Link]

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences. [Link]

Sources

Technical Profile: 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 208262-08-2 Technical Classification: Heterocyclic Building Block / Pharmacophore Scaffold[1]

Executive Technical Summary

7-Bromo-4-methoxybenzoxazole (CAS 208262-08-2) is a specialized disubstituted benzoxazole intermediate used primarily in the synthesis of bioactive small molecules, specifically Phosphodiesterase 4 (PDE4) inhibitors for ischemic stroke treatment and fluorescent lipid sensors .

Unlike mono-substituted benzoxazoles, the 4,7-disubstitution pattern offers unique electronic and steric properties. The C4-methoxy group provides electron density near the nitrogen bridgehead, influencing the basicity of the oxazole ring, while the C7-bromide serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the scaffold into complex drug candidates.

Identity Matrix
ParameterTechnical Specification
CAS Number 208262-08-2
IUPAC Name 7-Bromo-4-methoxy-1,3-benzoxazole
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
SMILES COc1c2ncoc2c(Br)cc1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthesis & Production Methodology

The synthesis of 7-Bromo-4-methoxybenzoxazole requires strict regiochemical control to ensure the substituents are placed at the C4 and C7 positions. The most robust industrial route involves the cyclization of 2-amino-6-bromo-3-methoxyphenol .

Retrosynthetic Logic

The benzoxazole core is constructed via the condensation of an ortho-aminophenol with a C1 synthon (formic acid or orthoformate). The challenge lies in synthesizing the precursor: 2-amino-6-bromo-3-methoxyphenol .

  • Regiocontrol: The bromine must be para to the methoxy group in the final scaffold (positions 4 and 7 are para-like across the ring system).

  • Electronic Strategy: The methoxy group directs electrophilic aromatic substitution (bromination) to the ortho and para positions.

Step-by-Step Protocol

Step 1: Precursor Preparation (2-Amino-6-bromo-3-methoxyphenol)

  • Starting Material: 3-Methoxyphenol.

  • Nitration: Nitration using dilute HNO₃/AcOH yields 2-nitro-3-methoxyphenol (directing effect of OH and OMe).

  • Bromination: Bromination of the nitro-phenol using NBS (N-bromosuccinimide) in DMF. The nitro group deactivates the ring, but the strong activating effects of OH and OMe direct the bromine to the C6 position (ortho to OH, para to OMe).

  • Reduction: Hydrogenation (H₂, Pd/C) or chemical reduction (Fe/NH₄Cl) of the nitro group yields 2-amino-6-bromo-3-methoxyphenol .

Step 2: Cyclization to Benzoxazole

  • Reagents: Triethyl orthoformate (TEOF) and catalytic p-Toluenesulfonic acid (p-TsOH).

  • Conditions: Reflux in toluene or neat TEOF at 100°C for 4–6 hours.

  • Mechanism: The amine attacks the orthoformate, followed by cyclization by the phenol oxygen and elimination of ethanol.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Synthesis Pathway Visualization

Synthesis_Pathway Start 3-Methoxyphenol Inter1 2-Nitro-3-methoxyphenol Start->Inter1 HNO3, AcOH (Nitration) Inter2 2-Nitro-6-bromo- 3-methoxyphenol Inter1->Inter2 NBS, DMF (Bromination) Precursor 2-Amino-6-bromo- 3-methoxyphenol Inter2->Precursor Fe, NH4Cl (Reduction) Target 7-Bromo-4-methoxybenzoxazole (CAS 208262-08-2) Precursor->Target Triethyl orthoformate p-TsOH, Reflux (Cyclization)

Caption: Regioselective synthesis pathway starting from 3-methoxyphenol to the target benzoxazole scaffold.

Applications in Drug Discovery

The 7-bromo-4-methoxybenzoxazole scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes with hydrophobic pockets that require specific hydrogen bond acceptors.

PDE4 Inhibition (Ischemic Stroke)

Research indicates that benzoxazole derivatives are potent inhibitors of Phosphodiesterase 4 (PDE4) .[2]

  • Mechanism: PDE4 hydrolyzes cAMP. Inhibiting PDE4 raises intracellular cAMP levels, which exerts anti-inflammatory and neuroprotective effects during ischemic stroke.

  • Role of the Scaffold:

    • The Benzoxazole N-3 accepts a hydrogen bond from the PDE4 active site (likely Gln369).

    • The C4-Methoxy group provides steric bulk that fits into the "clamp" region of the enzyme, improving selectivity over other PDE isoforms.

    • The C7-position is derivatized (via the bromine handle) to add solubilizing groups or lipophilic tails to cross the Blood-Brain Barrier (BBB).

Workflow: Derivatization for SAR Studies

The bromine atom at C7 is the "exit vector" for Structure-Activity Relationship (SAR) expansion.

Application_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Core 7-Bromo-4-methoxybenzoxazole (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Heck Heck Reaction (Alkenes) Core->Heck Product1 Biaryl Analogs (High Potency) Suzuki->Product1 Product2 Amino-Linked Analogs (Improved Solubility) Buchwald->Product2 Product3 Vinyl/Alkyl Analogs (Lipid Probes) Heck->Product3

Caption: Divergent synthesis workflow utilizing the C7-bromide handle for library generation.

Handling & Safety Protocols

As an organobromide and heterocyclic ether, this compound requires standard chemical hygiene.

  • Hazard Classification:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methoxy group renders the ring slightly electron-rich, making it potentially susceptible to oxidation over long periods if exposed to air.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains (aquatic toxicity potential of halogenated aromatics).

References

  • Chemical Identification: 7-bromo-4-methoxyBenzoxazole (CAS 208262-08-2).[1][5][6] Rovathin Foreign Trade Co. Retrieved from

  • Synthesis Precursors: Discovery of Novel Natural Product-Based PDE4 Inhibitors for Ischemic Stroke Treatment. Journal of Medicinal Chemistry (ACS). Detailed synthesis of 2-amino-6-bromo-3-methoxyphenol intermediate.

  • Database Validation: CAS 208262-08-2 Entry. ChemSrc. Retrieved from

  • Benzoxazole Chemistry: Synthesis and biological evaluation of benzoxazole derivatives. ResearchGate. General methodology for aminophenol cyclization.

Sources

Spectroscopic Characterization of 7-Bromo-4-methoxybenzoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-Bromo-4-methoxybenzoxazole, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom and benzoxazole ring.

Table 1: Predicted ¹H NMR Spectral Data for 7-Bromo-4-methoxybenzoxazole (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10s1HH-2The proton on the oxazole ring is expected to be the most downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms.
~7.20d, J ≈ 8.5 Hz1HH-5This proton is ortho to the bromine atom and will be deshielded. It will appear as a doublet due to coupling with H-6.
~6.95d, J ≈ 8.5 Hz1HH-6This proton is ortho to the methoxy group and will be shielded. It will appear as a doublet due to coupling with H-5.
~3.90s3H-OCH₃The methoxy protons will appear as a sharp singlet in the typical region for such groups.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Bromo-4-methoxybenzoxazole (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~155.0C-2The carbon in the oxazole ring is highly deshielded due to the adjacent heteroatoms.
~150.8C-4This carbon is attached to the electron-donating methoxy group, leading to a downfield shift.
~142.0C-7aA quaternary carbon in the fused ring system.
~129.0C-6Aromatic carbon.
~118.5C-5Aromatic carbon.
~110.0C-3aA quaternary carbon in the fused ring system.
~105.0C-7This carbon is attached to the electron-withdrawing bromine atom.
~56.0-OCH₃The methoxy carbon appears in its characteristic region.
Experimental Protocol for NMR Data Acquisition

A standard protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromo-4-methoxybenzoxazole in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 7-Bromo-4-methoxybenzoxazole

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3000MediumC-H stretch (aromatic)Characteristic stretching vibrations of C-H bonds on the aromatic ring.
~2950-2850MediumC-H stretch (alkane)Stretching vibrations of the C-H bonds in the methoxy group.
~1620-1600StrongC=N stretchThe carbon-nitrogen double bond in the oxazole ring will have a strong absorption in this region.
~1580-1450Medium-StrongC=C stretch (aromatic)Skeletal vibrations of the benzene ring.
~1250-1200StrongC-O stretch (aryl ether)The asymmetric C-O-C stretch of the methoxy group is typically strong and characteristic.
~1100-1000MediumC-O stretch (cyclic ether)The C-O-C stretch within the oxazole ring.
~850-800StrongC-H bend (aromatic)Out-of-plane bending vibrations for the substituted benzene ring.
~700-600MediumC-Br stretchThe carbon-bromine bond will have an absorption in the fingerprint region.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrometry Data for 7-Bromo-4-methoxybenzoxazole

m/zIonRationale
227/229[M]⁺The molecular ion peak. The presence of a bromine atom will result in two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
212/214[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
184/186[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide, a common fragmentation pathway for aromatic ethers.
103[M - Br - CO]⁺Loss of a bromine radical and carbon monoxide.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is another option, particularly if the compound is analyzed by LC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 7-Bromo-4-methoxybenzoxazole.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of 7-Bromo-4- methoxybenzoxazole purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation interpretation Combined Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of 7-Bromo-4-methoxybenzoxazole.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Bromo-4-methoxybenzoxazole. By combining the predictive data from NMR, IR, and MS, researchers can gain a high degree of confidence in the structural confirmation of this molecule. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic information. It is imperative that the interpretation of the actual experimental data be performed in a holistic manner, where the information from each technique is used to corroborate the findings of the others, leading to an unambiguous structural assignment.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]

  • The Synthesis and Characterization of 7-Hydroxy-4-Methylcoumarin and the Investigation of the Fluorescence Properties of Its 7-Hydroxy-4-Methylcoumarin-Chitosan Films. ResearchGate. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Vensel Publications. [Link]

  • Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

  • Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. ResearchGate. [Link]

Introduction: The Benzoxazole Scaffold and Its Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 7-Bromo-4-methoxybenzoxazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility and stability of the novel heterocyclic compound, 7-Bromo-4-methoxybenzoxazole. Given the limited specific literature on this molecule, this document serves as a predictive guide and a practical manual, grounding its recommendations in the fundamental chemistry of the benzoxazole scaffold and the well-established effects of its substituents.

The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may facilitate their interaction with biological macromolecules.[1][4] Their aromatic and planar structure provides a rigid scaffold that can be functionalized to modulate biological activity and physicochemical properties.[1][5] The compound of interest, 7-Bromo-4-methoxybenzoxazole, combines this important core with two key substituents that are expected to significantly influence its behavior in both chemical and biological systems.

Predicted Physicochemical Landscape of 7-Bromo-4-methoxybenzoxazole

A priori assessment of a novel compound's properties is crucial for efficient experimental design. The substitution pattern on the benzoxazole core—a bromine atom at position 7 and a methoxy group at position 4—provides critical clues to its expected solubility and stability.

  • Influence of the Methoxy Group (-OCH₃) : The methoxy group at the 4-position is a strong electron-donating group via resonance. This can increase the electron density of the aromatic system. In terms of solubility, methoxy groups can act as hydrogen bond acceptors, potentially improving aqueous solubility.[6][7] Furthermore, their introduction can alter the electronic properties and enhance solubility in various media.[7]

  • Influence of the Bromo Substituent (-Br) : The bromine atom at the 7-position exerts a dual electronic effect: it is electron-withdrawing inductively but weakly electron-donating through resonance. Overall, halogens are deactivating groups on an aromatic ring.[8] Critically, the bromo substituent significantly increases the molecule's lipophilicity and molecular weight, which generally leads to decreased aqueous solubility. Its presence can, however, modulate lattice energy in the solid state, impacting stability.[9]

Collective Impact on Solubility and Stability: The interplay between the lipophilic-enhancing bromo group and the potentially solubility-enhancing methoxy group suggests that 7-Bromo-4-methoxybenzoxazole will likely exhibit poor solubility in aqueous media but good solubility in common organic solvents like DMSO, ethanol, and acetonitrile.

From a stability perspective, the benzoxazole ring itself is relatively stable due to its aromaticity.[5] However, the ether linkage of the methoxy group presents a potential site for acid-catalyzed hydrolysis. The electron-rich aromatic system may also be susceptible to oxidative and photolytic degradation.

Part 1: A Practical Guide to Solubility Determination

Solubility is a cornerstone of drug development, directly influencing bioavailability and the feasibility of formulation.[10] For a novel compound like 7-Bromo-4-methoxybenzoxazole, a systematic and rigorous determination of both thermodynamic and kinetic solubility is essential.

Core Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 7-Bromo-4- methoxybenzoxazole B Add chosen solvent (e.g., pH 7.4 buffer, DMSO) A->B C Agitate at constant temperature (e.g., 25°C or 37°C) B->C D Incubate for 24-48 hours to ensure equilibrium C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm PVDF filter E->F G Prepare serial dilutions of the filtrate F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration against a standard curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:

  • Preparation : Add an excess amount of solid 7-Bromo-4-methoxybenzoxazole to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition : Dispense a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, various organic solvents) into each vial.

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, usually 24 to 48 hours.[12]

  • Phase Separation : After equilibration, remove the vials and allow them to stand to let solids settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: This dual separation step is critical to remove all particulate matter without losing the analyte due to non-specific binding to the filter.

  • Quantification : Prepare accurate dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

Analytical Method for Quantification

A robust HPLC method is required to accurately measure the concentration of the dissolved compound.

Starting HPLC-UV Method Parameters:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Detection UV, scan for λmax (estimated 250-300 nm)
Injection Vol. 10 µL
Data Presentation: Solubility Profile

The results should be compiled into a clear table to facilitate comparison across different solvent systems.

Table 1: Solubility of 7-Bromo-4-methoxybenzoxazole in Various Solvents

Solvent SystemTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)
0.1 M HCl (pH ~1.2)25
Phosphate Buffer (pH 7.4)25
Water25
Dimethyl Sulfoxide (DMSO)25
Ethanol25

Part 2: A Framework for Stability Assessment

Understanding a molecule's stability is mandated by regulatory agencies and is fundamental to developing a safe and effective drug product.[13][14][15][16] The primary tool for this is the forced degradation study, which deliberately exposes the compound to harsh conditions to identify potential degradation pathways and products.[17][18][19][20]

Core Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to generate a degradation profile that might be seen over a much longer period under normal storage conditions.[18] The goal is to achieve a target degradation of 5-20%.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis A Prepare stock solution of 7-Bromo-4-methoxybenzoxazole B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at time points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC-UV/PDA Method G->H I Assess Peak Purity H->I J Identify Degradants (LC-MS) H->J K Calculate Mass Balance H->K

Caption: Workflow for Stability and Forced Degradation Studies.

Detailed Step-by-Step Protocol:

  • Stock Solution : Prepare a stock solution of 7-Bromo-4-methoxybenzoxazole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal : Expose both the solid powder and the stock solution to dry heat (e.g., 80°C).

    • Photostability : Expose the solid and solution to controlled light exposure as per ICH Q1B guidelines.

  • Time Points : Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis : Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the main peak from all degradant peaks.

    • Self-Validating System: A photodiode array (PDA) detector is essential to assess peak purity across the entire peak, ensuring no co-eluting impurities. LC-MS analysis of the stressed samples should be performed to obtain the mass of the degradation products, which is the first step in their structural elucidation.

Data Presentation: Forced Degradation Summary

A summary table is crucial for reporting the outcomes of the stress testing.

Table 2: Summary of Forced Degradation Studies for 7-Bromo-4-methoxybenzoxazole

Stress ConditionConditions% DegradationNo. of DegradantsRRT of Major DegradantsMass Balance (%)
Acid Hydrolysis0.1 M HCl, 60°C, 24h
Base Hydrolysis0.1 M NaOH, RT, 24h
Oxidative3% H₂O₂, RT, 24h
Thermal (Solid)80°C, 72h
Photolytic (Solution)ICH Q1B specified light exposure

RRT = Relative Retention Time

Conclusion

This guide outlines a robust, first-principles approach to characterizing the solubility and stability of 7-Bromo-4-methoxybenzoxazole. By integrating predictive chemical knowledge with field-proven, standards-compliant experimental protocols, researchers can systematically build a comprehensive physicochemical profile of this novel molecule. The provided workflows for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a validated pathway to generate the critical data needed for advancing drug development programs. The emphasis on causality and self-validating analytical systems ensures the generation of trustworthy and high-quality scientific data.

References
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Methodological & Application

Application Notes for 7-Bromo-4-methoxybenzoxazole: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal scaffold for designing ligands that target a wide range of enzymes and receptors.[1][2] Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the benzoxazole ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a cornerstone in modern drug discovery programs.

This guide focuses on the utility of 7-Bromo-4-methoxybenzoxazole , a key building block for creating diverse chemical libraries for pharmacological screening. The bromine atom at the 7-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino groups.[5] The methoxy group at the 4-position can influence the molecule's electronic properties and metabolic stability, and may participate in key hydrogen bonding interactions with biological targets.[6]

This document provides a comprehensive overview of the synthesis, characterization, and application of 7-Bromo-4-methoxybenzoxazole as a foundational element for generating novel molecular entities with therapeutic potential.

Physicochemical and Spectroscopic Properties

While 7-Bromo-4-methoxybenzoxazole is not extensively cataloged, its properties can be predicted based on closely related analogs.

PropertyPredicted Value / CharacteristicSource/Analogy
Molecular Formula C₈H₆BrNO₂-
Molecular Weight 228.04 g/mol -
Appearance Off-white to light yellow solidAnalogy with related benzoxazoles
Solubility Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, DMSOGeneral solubility of similar heterocycles
¹H NMR (Predicted) Aromatic protons (δ 6.5-7.5 ppm), Methoxy protons (δ ~3.9 ppm), Benzoxazole proton (δ ~8.0 ppm)Based on analogs like 4-bromoanisole[7]
¹³C NMR (Predicted) Aromatic/heterocyclic carbons (δ 100-160 ppm), Methoxy carbon (δ ~56 ppm)Based on published benzoxazole spectra[4]
Mass Spectrometry M+ at ~227 and M+2 at ~229 (characteristic bromine isotope pattern)Standard MS principles

Proposed Synthesis of 7-Bromo-4-methoxybenzoxazole

The synthesis of 7-Bromo-4-methoxybenzoxazole can be efficiently achieved via a two-step process starting from commercially available 4-methoxyphenol. The key intermediate is the substituted o-aminophenol, 2-amino-6-bromo-4-methoxyphenol , which is then cyclized to form the benzoxazole ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Benzoxazole Ring Formation 4-methoxyphenol 4-methoxyphenol 2-nitro-4-methoxyphenol 2-nitro-4-methoxyphenol 4-methoxyphenol->2-nitro-4-methoxyphenol Nitration (HNO₃, Acetic Acid) 2-amino-4-methoxyphenol 2-amino-4-methoxyphenol 2-nitro-4-methoxyphenol->2-amino-4-methoxyphenol Reduction (H₂, Pd/C) 2-amino-6-bromo-4-methoxyphenol 2-amino-6-bromo-4-methoxyphenol 2-amino-4-methoxyphenol->2-amino-6-bromo-4-methoxyphenol Bromination (NBS, Acetonitrile) Target_Molecule 7-Bromo-4-methoxybenzoxazole 2-amino-6-bromo-4-methoxyphenol->Target_Molecule Cyclization (Triethyl Orthoformate, H⁺ cat.)

Caption: Proposed synthetic workflow for 7-Bromo-4-methoxybenzoxazole.

Detailed Protocol 1: Synthesis of 2-amino-6-bromo-4-methoxyphenol

This protocol outlines the formation of the crucial o-aminophenol intermediate. The starting material for this precursor, 2-amino-6-bromo-4-methoxyphenol, is also commercially available, which can be a convenient entry point for the final cyclization step.[8]

Part A: Nitration of 4-methoxyphenol

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-methoxyphenol (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water. The yellow precipitate of 2-nitro-4-methoxyphenol is collected by filtration, washed with water until neutral, and dried.

Part B: Reduction of 2-nitro-4-methoxyphenol

  • To a solution of 2-nitro-4-methoxyphenol (1.0 eq) in ethanol, add Palladium on carbon (10% Pd, 5 mol%).

  • Fit the reaction vessel with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.[9]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to yield 2-amino-4-methoxyphenol.

Part C: Bromination of 2-amino-4-methoxyphenol

  • Dissolve 2-amino-4-methoxyphenol (1.0 eq) in acetonitrile in a flask protected from light.

  • Cool the solution to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-amino-6-bromo-4-methoxyphenol .

Detailed Protocol 2: Synthesis of 7-Bromo-4-methoxybenzoxazole

This protocol describes the cyclization of the o-aminophenol intermediate to form the benzoxazole ring.

  • In a round-bottom flask fitted with a reflux condenser, combine 2-amino-6-bromo-4-methoxyphenol (1.0 eq) and triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 120-140 °C) for 3-5 hours. The progress of the reaction can be monitored by observing the cessation of ethanol byproduct distillation.[10]

  • After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 7-Bromo-4-methoxybenzoxazole as a solid.

Self-Validation and Characterization: The structure of the final product must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.[11]

  • Mass Spectrometry: To verify the molecular weight and observe the characteristic isotopic pattern of bromine.

  • FT-IR Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the crystalline solid.

Application in Drug Discovery: Library Generation via Cross-Coupling

The bromine atom at the 7-position is the key to unlocking the synthetic potential of this building block. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for biological screening.[12]

Cross_Coupling_Applications cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Building_Block 7-Bromo-4-methoxybenzoxazole Suzuki_Reactant Aryl/Heteroaryl Boronic Acid/Ester Building_Block->Suzuki_Reactant Pd Catalyst, Base Buchwald_Reactant Primary/Secondary Amine Building_Block->Buchwald_Reactant Pd Catalyst, Base, Ligand Sonogashira_Reactant Terminal Alkyne Building_Block->Sonogashira_Reactant Pd/Cu Catalyst, Base Suzuki_Product 7-Aryl-4-methoxybenzoxazole Suzuki_Reactant->Suzuki_Product Buchwald_Product 7-Amino-4-methoxybenzoxazole Derivatives Buchwald_Reactant->Buchwald_Product Sonogashira_Product 7-Alkynyl-4-methoxybenzoxazole Sonogashira_Reactant->Sonogashira_Product

Caption: Key cross-coupling reactions for library diversification.

Detailed Protocol 3: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties, which are common features in many bioactive molecules.

Rationale: The Suzuki-Miyaura coupling is highly robust, tolerates a wide range of functional groups, and utilizes commercially available and relatively stable boronic acids.[13]

Materials:

  • 7-Bromo-4-methoxybenzoxazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a reaction vial, add 7-Bromo-4-methoxybenzoxazole, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to obtain the 7-aryl-4-methoxybenzoxazole product.[14]

Detailed Protocol 4: Buchwald-Hartwig Amination

This reaction introduces a nitrogen-based substituent, a critical step in synthesizing compounds targeting GPCRs, ion channels, and kinases.

Rationale: This method allows for the formation of C-N bonds with a broad range of primary and secondary amines, providing access to a chemical space that is difficult to reach via classical methods.[15] The choice of ligand is critical for reaction efficiency.[16]

Materials:

  • 7-Bromo-4-methoxybenzoxazole (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction tube.

  • Add 7-Bromo-4-methoxybenzoxazole and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired 7-amino-substituted benzoxazole.[17]

Detailed Protocol 5: Sonogashira Coupling

This protocol is used to introduce alkyne functionalities, which can serve as rigid linkers or be further elaborated into other functional groups.

Rationale: The Sonogashira coupling provides a direct route to aryl-alkynes. The reaction is typically high-yielding and proceeds under relatively mild conditions. The use of a copper(I) co-catalyst is standard.[18][19]

Materials:

  • 7-Bromo-4-methoxybenzoxazole (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, as solvent or co-solvent with THF)

Procedure:

  • To a Schlenk flask, add 7-Bromo-4-methoxybenzoxazole, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (THF, if used) and the amine base, followed by the terminal alkyne.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the 7-alkynyl-4-methoxybenzoxazole.[20]

Pharmacological Screening Strategy

Once a library of derivatives is synthesized from 7-Bromo-4-methoxybenzoxazole, a systematic screening cascade can be implemented.

Screening_Cascade Library Synthesized Compound Library Primary_Screening Primary Screening (e.g., Cell-based viability assays, Enzyme inhibition assays) Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (ADMET, in vivo efficacy) Secondary_Screening->Lead_Optimization

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzoxazole Scaffold

The benzoxazole motif is a privileged heterocyclic structure deeply embedded in the landscape of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in key biological interactions have led to its incorporation into a multitude of high-value compounds, including anticancer agents, antivirals, and fluorescent probes. The functionalization of the benzoxazole core is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials. 7-Bromo-4-methoxybenzoxazole serves as a versatile and strategically important building block in this context. The presence of a bromine atom at the 7-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 7-Bromo-4-methoxybenzoxazole, offering researchers a comprehensive resource for the synthesis of novel 7-substituted-4-methoxybenzoxazole derivatives.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, making it an ideal choice for the arylation, vinylation, or alkylation of 7-Bromo-4-methoxybenzoxazole.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2] The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.[2]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Bromo-4-methoxybenzoxazole with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides and heterocyclic halides.[3][4][5]

Materials:

  • 7-Bromo-4-methoxybenzoxazole

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add 7-Bromo-4-methoxybenzoxazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(OAc)2 (0.02 mmol) and PPh3 (0.08 mmol).

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 15 minutes.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)2PPh3K2CO3Dioxane/H2O9012-2475-95
Pd(dppf)Cl2-Cs2CO3Dioxane/H2O1001280-98
Pd(PPh3)4-Na2CO3Toluene/EtOH/H2O801670-90

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[6] This palladium-catalyzed cross-coupling reaction is indispensable for the introduction of primary and secondary amines at the 7-position of 7-Bromo-4-methoxybenzoxazole, a key transformation in the synthesis of many biologically active compounds.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[7][8] The reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired arylamine and regenerates the Pd(0) catalyst.[7][8] The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often promoting efficient reductive elimination.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination R2NH Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 7-Bromo-4-methoxybenzoxazole with a Secondary Amine

This protocol is based on well-established procedures for the Buchwald-Hartwig amination of aryl bromides.[6][9]

Materials:

  • 7-Bromo-4-methoxybenzoxazole

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add Pd2(dba)3 (0.015 mmol) and XPhos (0.036 mmol) to a Schlenk tube.

  • Add toluene (2 mL) and stir for 10 minutes at room temperature.

  • To a separate Schlenk tube, add 7-Bromo-4-methoxybenzoxazole (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the pre-stirred catalyst solution to the substrate mixture via syringe.

  • Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and quench with saturated aqueous ammonium chloride (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary Table:

CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd2(dba)3XPhosNaOtBuToluene10012-2480-95
Pd(OAc)2BINAPCs2CO3Toluene11016-2475-90
Pd(OAc)2RuPhosK3PO4Dioxane1001285-98

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction, co-catalyzed by palladium and copper, is invaluable for the introduction of alkynyl moieties onto the 7-position of 7-Bromo-4-methoxybenzoxazole, opening up avenues for further derivatization via click chemistry or other alkyne-based transformations.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles.[12] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination. The crucial transmetalation step, however, is facilitated by a copper co-catalyst. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center.[12]

Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents: 7-Bromo-4-methoxybenzoxazole, Coupling Partner, Base B Add Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N2 or Ar Purge) C->D E Heat to Reaction Temperature D->E F Stir for Specified Time E->F G Monitor Progress (TLC/LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction & Liquid-Liquid Extraction H->I J Dry Organic Layer & Concentrate I->J K Purify by Column Chromatography J->K

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Sonogashira Coupling of 7-Bromo-4-methoxybenzoxazole with a Terminal Alkyne

This protocol is adapted from standard Sonogashira coupling procedures.[13][14]

Materials:

  • 7-Bromo-4-methoxybenzoxazole

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add 7-Bromo-4-methoxybenzoxazole (1.0 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).

  • Seal the flask and purge with nitrogen or argon.

  • Add THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table:

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh3)2Cl2CuIEt3NTHFRT-6012-2470-90
Pd(OAc)2/PPh3CuIDiisopropylamineDMFRT1275-95
Pd(PPh3)4CuIPiperidineToluene80865-85

IV. Conclusion and Future Directions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions represent powerful and reliable methods for the functionalization of 7-Bromo-4-methoxybenzoxazole. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a diverse library of 7-substituted-4-methoxybenzoxazole derivatives. The versatility of these cross-coupling reactions, coupled with the strategic importance of the benzoxazole scaffold, ensures that these methods will continue to be instrumental in the discovery and development of new pharmaceuticals and advanced materials. Further optimization of reaction conditions, including the exploration of novel catalyst systems and greener solvents, will undoubtedly expand the scope and applicability of these transformations.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of the American Chemical Society, 131(47), 17233–17235.
  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Tetrahedron Letters, 53(15), 1935-1938.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Xiao, J., & Wang, C. (2011). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. Organic Letters, 13(23), 6164–6167.
  • Sigmond, M. J., et al. (2010). A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 132(40), 14161–14163.
  • Al-Tel, T. H. (2016). Synthesis of Functionalized Isatins, Benzoxazoles, Isoflavones, Coumarins, by Site-Selective Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 21(6), 746.
  • Google Patents. (2016). US20160280721A1 - Cross-coupling of unactivated secondary boronic acids.
  • Pinter, T. B., & Miller, S. J. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 12(10), 2633–2638.
  • Google Patents. (1998). US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles.
  • ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. Retrieved from [Link]

  • Google Patents. (2009). US7563932B2 - Microreactor technology to buchwald-hartwig amination.
  • Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]

  • ResearchGate. (2023). Palladium-Catalyzed Denitrative Mizoroki–Heck Reactions of Aryl or Alkyl Olefins with Nitrobenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]

  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Scientific Research Publishing. (2016). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • The Organic Chemist. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 7-Bromo-4-methoxybenzoxazole in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

7-Bromo-4-methoxybenzoxazole (CAS: N/A for specific isomer in common bulk registries; analogous to 7-bromo-4-methyl variants) represents a high-value bifunctional scaffold for the synthesis of optoelectronic materials. Its utility lies in the orthogonal reactivity of its structure:

  • Electronic Modulation (Position 4): The methoxy (-OMe) group acts as a strong

    
    -donor, raising the HOMO level of the benzoxazole core, which is typically electron-deficient. This facilitates "Push-Pull" internal charge transfer (ICT) when coupled with acceptors.
    
  • Synthetic Handle (Position 7): The bromine atom serves as a regiospecific site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig), enabling the construction of extended

    
    -conjugated systems without interfering with the oxazole ring stability.
    

Target Applications:

  • OLED Emitters: Synthesis of blue-to-green dopants requiring high quantum yields.[1]

  • Fluorescent Sensors: Ratiometric probes where the methoxy group aids in solubility and spectral tuning.

  • Conjugated Polymers: Monomer precursor for poly(benzoxazole) derivatives used in organic field-effect transistors (OFETs).

Chemical Specifications Table
ParameterSpecification
IUPAC Name 7-bromo-4-methoxy-1,3-benzoxazole
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, 1,4-Dioxane; Insoluble in Water
Key Functionality Electrophile for Pd-catalyzed coupling; Fluorescent core

Strategic Utility in Material Design

The incorporation of 7-Bromo-4-methoxybenzoxazole allows for the precise engineering of bandgaps in organic semiconductors. Unlike unsubstituted benzoxazoles, the 4-methoxy derivative offers:

  • Bathochromic Shift: The electron-donating effect shifts emission from UV/deep-blue to the visible blue-green region.

  • Solubility Enhancement: The methoxy group disrupts planar

    
    -
    
    
    
    stacking slightly, improving solubility in organic solvents—a critical factor for solution-processed OLEDs (spin-coating).
Logic Flow: From Precursor to Functional Material

MaterialDesign Precursor 7-Bromo-4-methoxybenzoxazole (Core Scaffold) Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Precursor->Coupling + Vinyl Boronate Intermediate 4-Methoxy-7-vinylbenzo[d]oxazole (Reactive Monomer) Coupling->Intermediate Yield >90% App1 Polymerization (Conductive Polymers) Intermediate->App1 App2 Heck Coupling (Extended Chromophores) Intermediate->App2 Final1 OFET Devices App1->Final1 Final2 OLED Emitters (Blue/Green) App2->Final2

Figure 1: Strategic workflow transforming the 7-bromo precursor into functional electronic materials via vinylation and subsequent polymerization or extension.

Detailed Protocol: Suzuki-Miyaura Vinylation

This protocol details the conversion of 7-Bromo-4-methoxybenzoxazole to 4-methoxy-7-vinylbenzo[d]oxazole .[2][3] This vinyl derivative is a "universal connector" for creating polymers or extending conjugation lengths in dyes.

Rationale: Direct vinylation is preferred over other couplings because the resulting vinyl group allows for subsequent Heck reactions or polymerization, maximizing the utility of the scaffold [1].

Reagents & Equipment
  • Substrate: 7-Bromo-4-methoxybenzoxazole (1.0 equiv)

  • Coupling Partner: Pinacol vinylboronate (1.2 equiv) [1]

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl) (10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology
  • Preparation of Catalyst System:

    • In a glovebox or under dual-manifold Schlenk lines, charge a flame-dried reaction vial with Pd(OAc)₂ and CyJohnPhos.

    • Dissolve in a minimal amount of degassed 1,4-dioxane and stir at room temperature for 15 minutes to generate the active catalytic species.

  • Reaction Assembly:

    • Add 7-Bromo-4-methoxybenzoxazole (1.0 mmol) and Pinacol vinylboronate (1.2 mmol) to the reaction vessel.

    • Add finely ground, anhydrous K₃PO₄ (3.0 mmol).

    • Add the remaining 1,4-dioxane to reach a concentration of 0.1 M relative to the substrate.

  • Execution:

    • Seal the vessel with a crimp cap or Teflon-lined screw cap.

    • Heat the block/oil bath to 95°C .

    • Stir vigorously (1000 rpm) for 14 hours . Note: Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting bromide.

  • Workup & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes -> 10% EtOAc/Hexanes.

    • Expected Yield: 85-95% (Pale yellow solid).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of Pd catalystEnsure rigorous degassing (freeze-pump-thaw x3) and use fresh catalyst.
Black Precipitate Early Catalyst decomposition ("Pd Black")Increase ligand loading (CyJohnPhos) to stabilize Pd species; lower temp to 85°C.
Homocoupling Product Boronate instabilityAdd the base after dissolving the boronate; ensure anhydrous conditions.

Characterization & Validation

To ensure the integrity of the synthesized material for electronic applications, the following characterization standards must be met.

1H NMR Validation (400 MHz, CDCl₃)
  • Diagnostic Signal (Vinyl): Look for the characteristic alkene protons.

    • 
       6.75 (dd, 1H, J = 17.5, 11.0 Hz, -CH=)
      
    • 
       5.85 (d, 1H, J = 17.5 Hz, =CH₂ trans)
      
    • 
       5.35 (d, 1H, J = 11.0 Hz, =CH₂ cis)
      
  • Diagnostic Signal (Methoxy):

    • 
       4.05 (s, 3H, -OCH₃) – Note: The shift may vary slightly based on concentration.
      
  • Absence of Bromide: The disappearance of the specific aromatic doublet associated with the C7-H adjacent to the bromine in the starting material.

Optical Properties (in Toluene)
  • Absorption

    
    :  ~330-350 nm (Bathochromic shift vs. unsubstituted benzoxazole).
    
  • Emission

    
    :  ~400-420 nm (Deep Blue).
    
  • Quantum Yield (

    
    ):  Expected >0.6 in non-polar solvents due to rigid benzoxazole core [2].
    

Safety & Handling Protocols

  • Brominated Aromatics: Potential skin and eye irritants.[4][5] Handle with nitrile gloves and safety goggles.

  • Palladium Residues: Heavy metal contamination is detrimental to OLED performance (quenching). Use metal scavengers (e.g., QuadraPure™) if the material is destined for device fabrication.

  • Pinacol Vinylboronate: Store at 2-8°C. Unstable over long periods at room temperature; prone to polymerization.

References

  • LookChem/ChemicalBook Database. (2025). Reaction of Pinacol vinylboronate with 7-Bromo-4-methoxybenzoxazole. Retrieved from and .

  • MDPI. (2025).[6] DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties. Retrieved from .

  • National Institutes of Health (NIH). (2025). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes. Retrieved from .

  • PubChem. (2025).[7] 4-Bromoanisole and Benzoxazole Derivatives Data. Retrieved from .[8][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 7-Bromo-4-methoxybenzoxazole. As a Senior Application Scientist, I understand that the journey from a crude reaction mixture to a highly pure compound is often fraught with challenges. This guide is structured to provide you with not just steps, but the underlying scientific reasoning to empower you to troubleshoot effectively. My goal is to equip you with the expertise to navigate the common pitfalls associated with the purification of halogenated heterocyclic systems. Let's turn those purification challenges into successes.

Troubleshooting Guide

Q1: My final yield of 7-Bromo-4-methoxybenzoxazole is significantly lower than expected. What are the potential causes and how can I address them?

Low yield is a common issue that can stem from several stages of your process. Let's break down the likely culprits and how to systematically investigate them.

  • Incomplete Reaction:

    • Causality: The synthesis of benzoxazoles, often involving condensation reactions, may not have proceeded to completion.[1][2]

    • Troubleshooting:

      • Reaction Monitoring: Before quenching the reaction, take a small aliquot and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the spot/peak of your starting material to that of the product. A prominent starting material spot/peak indicates an incomplete reaction.

      • Optimization: If the reaction is incomplete, consider extending the reaction time, increasing the temperature (if the molecule is stable), or adding more of a key reagent.

  • Product Loss During Workup:

    • Causality: 7-Bromo-4-methoxybenzoxazole, being a substituted aromatic ether, will have moderate polarity. It might have partial solubility in the aqueous phase during extraction, or it could adhere to solid drying agents.

    • Troubleshooting:

      • Extraction Efficiency: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is neutral to minimize the protonation of the benzoxazole nitrogen, which would increase its aqueous solubility. After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • Drying Agent: Use a minimal amount of a non-adsorptive drying agent like anhydrous sodium sulfate. After drying, rinse the drying agent with fresh extraction solvent to recover any adsorbed product.

  • Product Decomposition:

    • Causality: Benzoxazoles can be susceptible to hydrolysis under strongly acidic or basic conditions, which can cleave the oxazole ring.

    • Troubleshooting:

      • pH Control: During your workup, avoid prolonged exposure to strong acids or bases. Use dilute solutions for any pH adjustments and work at lower temperatures.

      • Stability Check: If you suspect decomposition, analyze a sample of your crude product before and after the workup procedure using an appropriate analytical technique like LC-MS to check for the appearance of degradation products.

Q2: My TLC plate shows multiple spots after the reaction. How do I identify and remove these impurities?

A multi-spot TLC is a classic purification challenge. The key is to identify the nature of the impurities to devise an effective separation strategy.

  • Potential Impurities:

    • Unreacted Starting Materials: Such as the precursor aminophenol or the acylating agent.

    • Over-brominated Byproducts: Formation of di-bromo species can occur.

    • Regioisomers: Depending on the synthetic route, isomers with bromine at a different position might form.

    • Hydrolysis Products: If the compound was exposed to harsh pH conditions.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities.

      • Solvent System Selection: Use TLC to screen for an optimal solvent system. A good starting point for moderately polar compounds like 7-Bromo-4-methoxybenzoxazole is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4][5][6] Aim for an Rf value of 0.2-0.4 for your product to ensure good separation on the column.

      • Protocol: A detailed protocol for column chromatography is provided in the "Experimental Protocols" section.

    • Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization can be a highly effective final purification step.

      • Solvent Selection: The ideal solvent is one in which your product is soluble at high temperatures but insoluble at low temperatures, while the impurities are either very soluble or very insoluble at all temperatures.[7][8] Common solvent systems to try include ethanol/water, hexane/ethyl acetate, or toluene.[9]

      • Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q3: My product appears to be decomposing during column chromatography on silica gel. What's happening and what can I do?

Product decomposition on silica gel is often due to the acidic nature of standard silica.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze the degradation of sensitive compounds. Benzoxazoles can be susceptible to acid-catalyzed hydrolysis.

  • Troubleshooting:

    • Neutralize the Silica: Prepare a slurry of your silica gel in the chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

    • Alternative Chromatography: If the compound is still unstable, consider alternative techniques like preparative Thin Layer Chromatography (prep-TLC) which can be faster, or reversed-phase chromatography if the compound is sufficiently non-polar.

Q4: After purification, my 7-Bromo-4-methoxybenzoxazole is an oil, but I was expecting a solid. How can I induce crystallization?

Obtaining an oil when a solid is expected usually indicates the presence of impurities that are depressing the melting point or that the compound is in a supercooled liquid state.

  • Troubleshooting:

    • Purity Check: Re-assess the purity of your oil by a high-resolution technique like NMR or LC-MS. If significant impurities are present, another round of purification may be necessary.

    • Induce Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a seed crystal.

      • Solvent Addition: Dissolve the oil in a minimal amount of a low-boiling solvent in which it is very soluble (e.g., dichloromethane). Then, slowly add a non-polar solvent in which it is insoluble (e.g., hexane) until the solution becomes cloudy. Warm the mixture until it is clear again, and then allow it to cool slowly.[8]

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 7-Bromo-4-methoxybenzoxazole?

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C8H6BrNO2From structure
Molecular Weight ~228.04 g/mol From formula
Appearance Likely a white to off-white solidBased on similar aromatic compounds[10]
Melting Point Expected to be a solid at room temperature. A related compound, 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, has a melting point of 47°C.[11]The rigid, planar benzoxazole ring may lead to a higher melting point.
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and THF. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.Based on the aromatic and ether functionalities.
Polarity Moderately polarDue to the presence of the oxygen and nitrogen heteroatoms and the methoxy group.

Q2: What are the optimal storage conditions for 7-Bromo-4-methoxybenzoxazole?

To ensure the long-term stability of your purified compound, proper storage is crucial.

  • Temperature: Store at 2-8°C in a refrigerator.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[12][13]

  • Purity: Ensure the compound is free of residual solvents or acids/bases from the purification process, as these can promote degradation over time.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques should be used for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for detecting trace impurities and confirming the molecular weight of your product.

  • Elemental Analysis (C, H, N): Provides the percentage composition of these elements in your sample. A good match with the theoretical values is a strong indicator of purity.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good sign.

Q4: Is there a possibility of forming isomers during the synthesis, and how would I separate them?

Yes, isomer formation is a significant challenge in the synthesis of substituted aromatic compounds.

  • Likely Isomers: Depending on the bromination conditions, you could potentially form other bromo-isomers (e.g., 5-Bromo-4-methoxybenzoxazole).

  • Detection and Separation:

    • TLC: Isomers often have very similar polarities, but it may be possible to find a solvent system that provides some separation on TLC.

    • Column Chromatography: Achieving baseline separation of isomers can be challenging. You may need to use a long column, a shallow solvent gradient, or a different stationary phase.

    • Preparative HPLC: This is often the most effective method for separating closely related isomers.

    • NMR: High-field NMR can often distinguish between isomers based on subtle differences in the chemical shifts and coupling patterns of the aromatic protons.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 10% ethyl acetate in hexane and increase the polarity).[5]

    • The ideal eluent should give your product an Rf value of approximately 0.3.[6]

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Screening:

    • Place a small amount of your impure solid in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.[7][9]

    • Heat the tubes that do not dissolve the solid at room temperature. The ideal solvent will dissolve the solid when hot but not when cold.[8]

    • If a single solvent is not suitable, try a two-solvent system (e.g., dissolve in a good solvent like hot ethanol, then add a poor solvent like water until cloudy).[16]

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or weighing paper to dry completely, preferably in a vacuum oven.

Visualizations

Troubleshooting Flowchart for Purification

TroubleshootingPurification start Start Purification check_purity Assess Purity (TLC/LC-MS) start->check_purity is_pure Is it Pure? check_purity->is_pure oily_product Product is an Oil? check_purity->oily_product Pure but Oily end_product Pure Product (Characterize & Store) is_pure->end_product Yes multiple_spots Multiple Spots on TLC is_pure->multiple_spots No low_yield Low Yield? end_product->low_yield column_chrom Perform Column Chromatography multiple_spots->column_chrom column_chrom->check_purity After Column decomposition Decomposition on Silica? column_chrom->decomposition:w recrystallize Perform Recrystallization check_reaction Check Reaction Completion low_yield->check_reaction Yes low_yield->oily_product No check_workup Optimize Workup/Extraction check_reaction->check_workup decomposition->check_purity No neutralize_silica Use Neutralized Silica or Alumina decomposition->neutralize_silica Yes neutralize_silica->column_chrom induce_crystallization Induce Crystallization (Scratch, Seed, Solvent) oily_product->induce_crystallization Yes induce_crystallization->end_product

Caption: A decision-tree for troubleshooting common purification issues.

General Purification Workflow

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Drying) crude->workup concentrate Concentration (Rotary Evaporation) workup->concentrate primary_purification Primary Purification (Column Chromatography) concentrate->primary_purification purity_check1 Purity Check 1 (TLC/LC-MS) primary_purification->purity_check1 secondary_purification Secondary Purification (Recrystallization) purity_check1->secondary_purification Impurities Present final_product Pure 7-Bromo-4-methoxybenzoxazole purity_check1->final_product Sufficiently Pure purity_check2 Purity Check 2 (NMR, LC-MS, EA) secondary_purification->purity_check2 purity_check2->primary_purification Still Impure purity_check2->final_product Pure

Caption: A general workflow for the purification of 7-Bromo-4-methoxybenzoxazole.

References

  • Appchem. (n.d.). 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][7][11]oxazine | 154264-95-6. Retrieved from [Link]

  • Gümüş, H., Kandemirli, F., Çetintaş, S., & Dimoglo, A. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods. Journal of Molecular Structure, 1149, 766-779.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24654-24679.
  • Loyola University Chicago. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-7-nitrobenzo[c][3][10][11]oxadiazole. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoanisole. Retrieved from [Link]

  • Watson, S. B., Brownlee, B., Satchwill, T., & Dixon, E. A. (2000). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • ALWSci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Lester, R. P., & Camp, J. E. (2013). Methods for the Direct Synthesis of Benzoxazoles from Halogenated Nitriles in Alcoholic Solvents. ACS Sustainable Chemistry & Engineering, 1(5), 545-548.
  • PubChem. (n.d.). 7-Bromo-4-methoxyquinazoline-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2015, November 10). What is the best solvent system for a petroleum ether fraction using column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Bromo-4-methoxybenzoxazole. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on identifying and mitigating the formation of side products.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My reaction yield of 7-Bromo-4-methoxybenzoxazole is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors, primarily incomplete reaction, or the formation of stable side products that consume the starting materials.

Possible Cause 1: Incomplete Cyclization

The final step in the synthesis of benzoxazoles from 2-aminophenols is an intramolecular cyclization.[1] If this step is not driven to completion, the primary side product will be the N-acylated intermediate, N-(5-bromo-2-hydroxy-4-methoxyphenyl)acetamide .

  • Identification: This intermediate will have a significantly different polarity compared to the desired benzoxazole and can be readily identified by TLC. Its mass spectrum will show a molecular ion peak corresponding to the addition of a water molecule to the product's mass. The 1H NMR spectrum will show a broad singlet for the phenolic hydroxyl group.

  • Mitigation:

    • Increase Reaction Temperature: The cyclization/dehydration step is often promoted by heat.[2]

    • Use of a Dehydrating Agent: Reagents like polyphosphoric acid (PPA) can be used to facilitate the removal of water and drive the reaction towards the cyclized product.

    • Prolong Reaction Time: Ensure the reaction is monitored by TLC until the starting amide has been consumed.

Possible Cause 2: Formation of Regioisomers

If the synthesis starts from a precursor where the positions of the bromo and methoxy substituents are not definitively set, the formation of regioisomers is possible. For instance, if the starting material could lead to the formation of 5-Bromo-4-methoxybenzoxazole, this will result in a mixture of products that can be difficult to separate and will lower the yield of the desired isomer. The regioselectivity of benzoxazole synthesis can be influenced by the reaction conditions and the electronic nature of the substituents.[3]

  • Identification: Regioisomers will have the same mass but different fragmentation patterns in mass spectrometry and distinct chemical shifts in NMR. Careful analysis of 2D NMR spectra (COSY, HMBC) may be required for unambiguous identification.

  • Mitigation:

    • Use of Regiochemically Pure Starting Materials: Ensure the starting 2-aminophenol derivative has the correct substitution pattern.

    • Optimize Reaction Conditions: In some cases, adjusting the solvent, temperature, or catalyst can favor the formation of one regioisomer over another.

Question 2: I'm observing an impurity with a higher molecular weight than my product, and it contains two bromine atoms. What could it be?

This observation strongly suggests an over-bromination side reaction.

Side Product: 5,7-Dibromo-4-methoxybenzoxazole

The aromatic ring of the benzoxazole is susceptible to further electrophilic substitution, especially if harsh brominating agents or excess bromine are used during the synthesis of the starting materials or under certain reaction conditions.[4]

  • Identification:

    • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with a ratio of approximately 1:2:1).

    • NMR Spectroscopy: The 1H NMR spectrum will show fewer aromatic protons than the desired product.

  • Mitigation:

    • Control Stoichiometry of Brominating Agent: Use a precise amount of the brominating agent (e.g., NBS) during the synthesis of the brominated precursors.

    • Milder Brominating Agents: Consider using a less reactive brominating agent if over-bromination is a persistent issue.

    • Purification: This side product can often be separated from the desired product by column chromatography.

Question 3: My crude product seems to contain a significant amount of a polar, water-soluble impurity. What is the likely culprit?

This could be due to the hydrolysis of the benzoxazole ring, especially if the workup involves acidic conditions.

Side Product: N-(5-bromo-2-hydroxy-4-methoxyphenyl)formamide (from hydrolysis)

Benzoxazoles can be susceptible to hydrolysis under acidic conditions, which cleaves the oxazole ring to form the corresponding 2-aminophenol derivative.[5]

  • Identification: This product is the same as the incomplete cyclization intermediate. It will be more polar than the benzoxazole product and can be detected by TLC. Its identity can be confirmed by mass spectrometry and NMR.

  • Mitigation:

    • Neutral or Basic Workup: Avoid acidic conditions during the reaction workup. Use a mild base like sodium bicarbonate solution to neutralize any acid.

    • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to minimize the presence of water that could lead to hydrolysis.

Workflow for Troubleshooting Side Product Formation

G cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Potential Side Products cluster_3 Mitigation Strategies Low Yield Low Yield TLC TLC Analysis Low Yield->TLC Unexpected Peaks in Analytical Data Unexpected Peaks in Analytical Data LCMS LC-MS Analysis Unexpected Peaks in Analytical Data->LCMS NMR 1H NMR of Crude Product Unexpected Peaks in Analytical Data->NMR Incomplete Cyclization Incomplete Cyclization (Amide Intermediate) TLC->Incomplete Cyclization Hydrolysis Hydrolysis TLC->Hydrolysis Over-bromination Over-bromination (Dibromo Product) LCMS->Over-bromination Regioisomer Formation Regioisomer Formation LCMS->Regioisomer Formation NMR->Incomplete Cyclization NMR->Over-bromination NMR->Regioisomer Formation Optimize Reaction Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Incomplete Cyclization->Optimize Reaction Conditions Over-bromination->Optimize Reaction Conditions Purification Column Chromatography Over-bromination->Purification Regioisomer Formation->Purification Verify Starting Materials Verify Starting Materials Regioisomer Formation->Verify Starting Materials Modify Workup Modify Workup Procedure Hydrolysis->Modify Workup

Caption: Troubleshooting workflow for identifying and mitigating side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 7-Bromo-4-methoxybenzoxazole?

A common and direct approach for the synthesis of benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1] For 7-Bromo-4-methoxybenzoxazole, this would typically involve the reaction of 2-amino-3-bromo-6-methoxyphenol with a suitable C1-synthon, followed by cyclization.

Q2: Can O-acylation of the 2-aminophenol starting material be a competitive side reaction?

While both the amino and hydroxyl groups of a 2-aminophenol can be acylated, N-acylation is generally favored due to the higher nucleophilicity of the amino group.[6][7] O-acylation can occur, but it is usually a minor pathway under standard acylation conditions. The resulting O-acylated product would be an ester, which could potentially rearrange to the more stable N-acyl isomer under the reaction conditions.

Q3: What are the best purification methods for 7-Bromo-4-methoxybenzoxazole?

Column chromatography on silica gel is a standard and effective method for purifying substituted benzoxazoles from reaction impurities.[2] Recrystallization from a suitable solvent system can also be an effective purification technique, particularly for removing minor impurities.[8]

Q4: What are the expected spectral characteristics of the main side products?

The following table summarizes the expected mass spectrometry and key 1H NMR signals for the desired product and its potential side products. Note: The exact chemical shifts can vary depending on the solvent and instrument.

CompoundKey 1H NMR Signals (Predicted)Expected Mass (m/z) [M+H]+
7-Bromo-4-methoxybenzoxazole Aromatic protons, methoxy singlet (~4.0 ppm)228/230
N-(5-bromo-2-hydroxy-4-methoxyphenyl)acetamide Aromatic protons, methoxy singlet, amide NH singlet, phenolic OH singlet, acetyl methyl singlet246/248
5,7-Dibromo-4-methoxybenzoxazole Fewer aromatic protons, methoxy singlet306/308/310

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles

This is a general procedure that can be adapted for the synthesis of 7-Bromo-4-methoxybenzoxazole, assuming the appropriate starting materials are used.[9]

  • To a solution of the 2-aminophenol derivative (1 equivalent) in a suitable solvent (e.g., DCM), add the acylating agent (e.g., an amide, 1.1 equivalents) and a base (e.g., 2-Fluoropyridine, 2 equivalents).

  • Cool the mixture to 0 °C and add the activating agent (e.g., Tf2O, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a suitable amine (e.g., triethylamine).

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the column.

  • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mechanism of Side Product Formation

Incomplete Cyclization:

G Start N-(5-bromo-2-hydroxy-4-methoxyphenyl)acetamide Product 7-Bromo-4-methoxybenzoxazole Start->Product - H2O (Incomplete) Product->Start + H2O (Hydrolysis) Water + H2O

Caption: Equilibrium between the amide intermediate and the cyclized benzoxazole.

References

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5150]
  • Synthesis of benzoxazoles via a silver mediated oxidation. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2144799]
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10382305/]
  • Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2664724/]
  • Synthesis of Bromoalkanes by Substitution of Oxygen Functionalities. ResearchGate. [URL: https://www.researchgate.
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  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [URL: https://www.researchgate.net/publication/230814988_Synthesis_and_characterization_of_critical_process_related_impurities_of_an_asthma_drug_-_Zafirlukast]
  • Process for the purification of substituted benzoxazole compounds. Google Patents. [URL: https://patents.google.
  • N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. SpectraBase. [URL: https://spectrabase.com/spectrum/81lB2TLjUV3]
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11206596/]
  • During the formation of paracetamol why do you get N-acylation instead of O-acylation. Quora. [URL: https://www.quora.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Vensel Publications. [URL: https://venselpublications.com/journal-of-pharmaceutical-chemistry-volume-9-issue-2-article-5/]
  • PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2006096624]
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/p2/p29800000787]
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7295]
  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [No valid URL found]
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  • N-(2-Bromo-5-fluoro-4-methoxyphenyl)acetamide. [No valid URL found]
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8586411/]
  • Safe Synthesis of 4,7-Dibromo[1][2]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [No valid URL found]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744577/]
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  • Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38930779/]
  • Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
  • During the formation of paracetamol why do you get N-acylation instead of O-acylation. Quora. [URL: https://www.quora.
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  • N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/93-26-5_1HNMR.htm]
  • N-(2-bromo-4-hydroxyphenyl)acetamide. [No valid URL found]
  • Chemoselective Acylation of Nucleosides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5965511/]
  • Difference Between O Acylation and N Acyl
  • Chemoselective Acylation of Nucleosides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5965511/]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of 7-Bromo-4-methoxybenzoxazole. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in various drug discovery programs, robust and scalable access to this molecule is critical.

This guide moves beyond simple procedural lists. It is structured to provide a deep, mechanistic understanding of the challenges you may face, offering not just solutions but the scientific reasoning behind them. We will explore a proposed synthetic pathway grounded in established chemical principles and address the common pitfalls associated with each step, from regiochemical control to final purification.

PART 1: Proposed Synthetic Pathway & Core Logic

The successful scale-up of any synthesis hinges on a robust, reproducible, and economically viable route. Direct bromination of 4-methoxybenzoxazole often leads to a mixture of isomers that are challenging to separate at scale. Therefore, we propose a more controlled, three-step linear synthesis starting from a commercially available precursor. This approach "builds in" the required regiochemistry from the start, a cornerstone of scalable process design.

The proposed pathway is as follows:

  • Regioselective Bromination: Introduction of a bromine atom ortho to the hydroxyl group and meta to the nitro group of 4-methoxy-2-nitrophenol.

  • Nitro Group Reduction: Conversion of the nitro group to an amine, yielding the critical o-aminophenol intermediate.

  • Cyclization: Ring closure to form the benzoxazole core.

Synthetic_Pathway SM 4-Methoxy-2-nitrophenol INT1 2-Bromo-4-methoxy-6-nitrophenol SM->INT1 Step 1: Bromination (NBS, H2SO4) INT2 2-Amino-6-bromo-4-methoxyphenol INT1->INT2 Step 2: Reduction (SnCl2·2H2O, HCl/EtOH) FP 7-Bromo-4-methoxybenzoxazole INT2->FP Step 3: Cyclization (Triethyl Orthoformate, cat. H+)

Caption: Proposed 3-step pathway for scalable synthesis.

PART 2: Troubleshooting Guide & FAQs

This section addresses specific, practical challenges you may encounter during your scale-up campaign.

Step 1: Regioselective Bromination

The primary challenge in this step is achieving high regioselectivity to avoid downstream purification nightmares. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the nitro group is a deactivating, meta-director.

Q: My bromination is producing a significant amount of the wrong isomer and/or di-brominated byproducts. What is the cause and how can I fix it?

A: This is a classic selectivity problem. The formation of undesired isomers stems from the powerful activating effects of the hydroxyl and methoxy groups.

  • Causality: While the nitro group deactivates the ring, the position ortho to the hydroxyl and para to the methoxy group is still highly activated. Over-bromination occurs if the reaction conditions are too harsh or the stoichiometry is not precisely controlled.

  • Troubleshooting Steps:

    • Choice of Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a slow, controlled concentration of electrophilic bromine, which significantly enhances selectivity.

    • Stoichiometry Control: On a large scale, even minor errors in reagent equivalents are magnified. Decrease the equivalents of NBS from a potential 1.2 to 1.05-1.07. This ensures the starting material is consumed without providing excess brominating agent for a second addition.[1]

    • Solvent & Acid Catalyst: The choice of acid is critical. Concentrated sulfuric acid (H₂SO₄) has proven effective in similar systems by protonating the nitro group, further enhancing its deactivating effect. Using it as the solvent or in high equivalents (e.g., 10 eq) can drive the reaction to the desired isomer.[1] Avoid non-polar solvents which may not sufficiently control the reactivity.

    • Temperature Management: Run the reaction at a controlled temperature, typically starting at 0-5 °C during the addition of NBS, and then allowing it to slowly warm to room temperature (20-25 °C).[1] A higher temperature can overcome the activation barrier for the formation of other isomers.

Step 2: Nitro Group Reduction

The reduction of an aromatic nitro group is a common and robust reaction, but on a large scale, safety and workup become paramount. The product, an aminophenol, is also susceptible to oxidation.

Q: The reduction is incomplete, even after extended reaction times. What factors should I investigate?

A: Incomplete reduction is typically due to reagent deactivation, insufficient equivalents, or poor mass transfer.

  • Causality: The most common method, tin(II) chloride (SnCl₂), is a heterogeneous reaction. If stirring is inadequate, the solid tin salts cannot effectively interact with the nitro compound. The reagent itself can also oxidize over time if not stored properly.

  • Troubleshooting Steps:

    • Reagent Quality & Equivalents: Ensure you are using fresh, high-quality SnCl₂·2H₂O. For scale-up, increase the equivalents from the typical 3 eq. to 4-5 eq. to drive the reaction to completion.

    • Agitation: Ensure your reactor's overhead stirrer is providing vigorous agitation to keep the tin salts suspended. Poor mixing is a very common reason for reaction failure at scale.

    • Workup pH: During workup, the pH must be carefully adjusted. Initially, the solution is highly acidic. Basification (e.g., with NaOH or Na₂CO₃) is required to precipitate tin hydroxides and free the amine product. An incorrect final pH can lead to product loss or emulsions.

    • Alternative: Catalytic Hydrogenation: For cleaner processing, consider catalytic hydrogenation (e.g., H₂, Pd/C). This avoids tin waste but introduces new safety challenges (handling hydrogen gas, pyrophoric catalysts). It often results in a much cleaner product, simplifying isolation.

Q: My isolated aminophenol product is dark and appears impure, suggesting degradation. How can I prevent this?

A: o-Aminophenols are notoriously sensitive to air oxidation, which produces highly colored polymeric impurities.

  • Causality: The electron-rich aromatic ring is easily oxidized, especially under basic conditions or in the presence of trace metals.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform the reaction, workup, and filtration under a nitrogen or argon blanket. This is non-negotiable at scale.

    • Antioxidants: During workup, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to the aqueous layers to quench any dissolved oxygen and prevent oxidation.

    • Telescope the Intermediate: The best strategy is often to avoid isolating the aminophenol entirely. If the cyclization step is compatible, you can potentially perform a workup and then use the resulting solution of the intermediate directly in the next step. This is known as "telescoping."

Step 3: Benzoxazole Ring Formation (Cyclization)

This final step forms the heterocyclic ring. The primary challenge is driving the condensation reaction to completion, which involves the removal of water.

Q: The cyclization reaction is sluggish and gives low yields. What can I do to improve it?

A: Low yield in a condensation-cyclization is almost always related to inefficient water removal or suboptimal reaction conditions.

  • Causality: The reaction of the aminophenol with triethyl orthoformate (or formic acid) is an equilibrium process that generates water (or ethanol and water). According to Le Châtelier's principle, this water must be removed to drive the reaction forward.

  • Troubleshooting Steps:

    • Reagent Choice: Triethyl orthoformate is often superior to formic acid for scale-up as it acts as both the C1 source and a dehydrating agent (reacting with water to form ethanol and formate esters).

    • Acid Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or HCl) is required to protonate the orthoformate, making it a better electrophile. Ensure the catalyst is not neutralized by any residual base from the previous step.

    • Temperature and Distillation: Run the reaction at a temperature sufficient to distill off the ethanol byproduct (boiling point ~78 °C). On a larger scale, this can be done using a reactor equipped with a distillation head to continuously remove the low-boiling alcohol, thereby driving the reaction to completion.

    • Solvent: If using a solvent, a high-boiling aromatic like toluene can be used to facilitate water removal via a Dean-Stark apparatus.

General Scale-Up FAQs

Q: How can I purify the final product, 7-Bromo-4-methoxybenzoxazole, without using column chromatography?

A: Avoiding chromatography is a primary goal of process chemistry.[2][3]

  • Recrystallization: This is the preferred method. A systematic solvent screen is essential. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethanol, toluene, heptane, or mixtures thereof).

  • Trituration/Slurry Washes: If the impurities are significantly more soluble than the product, you can often purify the crude solid by stirring it as a slurry in a suitable solvent (like diethyl ether or hexane), then filtering. This washes away the soluble impurities.

  • pH Adjustment: While less common for the final product, ensuring it's in a neutral, non-salt form is crucial before attempting crystallization.

Q: What are the most critical safety considerations for this synthesis at scale?

A: Each step has unique hazards that are amplified at a larger scale. A formal process hazard analysis (PHA) is mandatory.

  • Bromination: NBS is a powerful oxidizing agent and can cause severe skin/eye irritation. Concentrated H₂SO₄ is highly corrosive. Ensure proper PPE and controlled addition to manage any exotherm.

  • Reduction: If using catalytic hydrogenation, the catalyst (Pd/C) is pyrophoric when dry and exposed to air. Hydrogen gas is highly flammable and explosive. Use specialized hydrogenation equipment and inerting procedures. If using SnCl₂, the reaction with strong base during workup can be highly exothermic.

  • Solvents: Use of flammable solvents requires properly grounded equipment to prevent static discharge. Ensure adequate ventilation to prevent vapor accumulation.

Safety_Checklist start Pre-Reaction Safety Review reagents Are all SDS reviewed for reagents and solvents? start->reagents ppe Is appropriate PPE selected? (Gloves, Goggles, Lab Coat, Respirator if needed) reagents->ppe equipment Is glassware/reactor free of defects? Is emergency equipment (shower, eyewash) accessible? ppe->equipment exotherm Exotherm Potential Assessed? (Bromination, Neutralization) equipment->exotherm containment Secondary containment in place for spills? exotherm->containment end Proceed with Caution containment->end

Caption: Pre-reaction safety decision workflow.

PART 3: Exemplary Scale-Up Protocols

The following protocols are provided as a practical guide for a ~100g scale synthesis.

Protocol 1: Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
ReagentMWAmountMolesEquivalents
4-Methoxy-2-nitrophenol169.14100.0 g0.5911.0
Sulfuric Acid (98%)98.08~500 mL-~10
N-Bromosuccinimide (NBS)177.98110.0 g0.6181.05

Procedure:

  • Charge a 2L, 4-neck reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet with concentrated sulfuric acid.

  • Cool the acid to 0-5 °C using an ice bath.

  • Slowly add the 4-methoxy-2-nitrophenol in portions, ensuring the internal temperature does not exceed 10 °C.

  • Once addition is complete, add the NBS portion-wise over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature (~20 °C) and stir for 18-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture into a separate vessel containing 3L of ice/water with vigorous stirring.

  • The product will precipitate as a yellow solid. Stir the slurry for 1 hour.

  • Filter the solid, wash the cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 125-135 g (85-92%) of a yellow solid.

Protocol 2: Synthesis of 2-Amino-6-bromo-4-methoxyphenol
ReagentMWAmountMolesEquivalents
2-Bromo-4-methoxy-6-nitrophenol248.03125.0 g0.5041.0
Tin(II) Chloride Dihydrate225.63568.0 g2.525.0
Ethanol (200 proof)46.071.25 L--
Concentrated HCl (37%)36.46~250 mL--

Procedure:

  • Charge the 2L reactor with 2-Bromo-4-methoxy-6-nitrophenol and ethanol. Begin stirring to form a slurry.

  • In a separate beaker, dissolve the Tin(II) chloride dihydrate in concentrated HCl. This will be exothermic.

  • Slowly add the acidic tin solution to the reactor, maintaining the internal temperature below 50 °C with a water bath.

  • After addition, heat the mixture to reflux (~78 °C) and maintain for 3-5 hours.

  • Monitor the reaction by TLC/HPLC.

  • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Dilute the residue with 1L of deionized water. Cool the mixture in an ice bath.

  • Slowly and carefully add 50% w/w NaOH solution to adjust the pH to ~8. This is highly exothermic; maintain the temperature below 25 °C. Tin hydroxides will precipitate.

  • Extract the product into ethyl acetate (3 x 500 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product. Use immediately.

    • Expected Yield: ~100 g (90%) of an off-white to light brown solid.

Protocol 3: Synthesis of 7-Bromo-4-methoxybenzoxazole
ReagentMWAmountMolesEquivalents
2-Amino-6-bromo-4-methoxyphenol218.05100.0 g0.4581.0
Triethyl Orthoformate148.19200 mL1.363.0
p-Toluenesulfonic Acid (pTSA)172.200.8 g0.00460.01

Procedure:

  • Charge a 1L reactor equipped with a distillation head with the crude aminophenol and triethyl orthoformate.

  • Add the catalytic pTSA.

  • Heat the mixture to 120-125 °C. Ethanol will begin to distill off.

  • Continue heating and distilling for 4-6 hours, until ethanol is no longer being produced.

  • Monitor the reaction by TLC/HPLC.

  • Once complete, cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate.

  • The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

    • Expected Yield: 85-95 g (81-91%) of a crystalline solid.

References
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
  • PMC. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • ResearchGate. Large-scale synthesis of benzoxazole 4a by a new method.
  • NIH. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
  • PubMed. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir.

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern generated by techniques like Electron Ionization (EI) Mass Spectrometry provides a veritable fingerprint of a molecule. This guide offers an in-depth technical analysis of the predicted mass spectrometry fragmentation pattern of 7-Bromo-4-methoxybenzoxazole, a substituted heterocyclic compound of interest in medicinal chemistry. By juxtaposing its fragmentation with that of related chemical structures, we aim to provide a robust framework for its identification and characterization.

The Structural Context: Why 7-Bromo-4-methoxybenzoxazole?

Benzoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a bromine atom and a methoxy group, as seen in 7-Bromo-4-methoxybenzoxazole, significantly influences the molecule's physicochemical properties and, consequently, its behavior in a mass spectrometer. Understanding the interplay between the stable benzoxazole core and its labile substituents is key to interpreting its mass spectrum.

Predicting the Fragmentation Cascade of 7-Bromo-4-methoxybenzoxazole

Upon electron ionization, the molecule will form a molecular ion (M⁺˙). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units (M⁺˙ and [M+2]⁺˙). The fragmentation is expected to proceed through several key pathways:

  • Loss of a Methyl Radical (·CH₃): A primary fragmentation event for methoxy-substituted aromatic compounds is the cleavage of the methyl group, leading to the formation of a stable phenoxide radical cation. This would result in a significant fragment at [M-15]⁺.

  • Loss of a Bromo Radical (·Br): Halogenated aromatic compounds readily undergo cleavage of the carbon-halogen bond. The loss of the bromine radical is a highly probable fragmentation pathway, yielding a fragment at [M-79]⁺ (for ⁷⁹Br) and [M-81]⁺ (for ⁸¹Br).

  • Cleavage of the Benzoxazole Ring: The benzoxazole ring itself can undergo fragmentation. A characteristic pathway for benzoxazoles is the loss of a molecule of carbon monoxide (CO), followed by the loss of hydrogen cyanide (HCN)[1]. This would lead to fragments at [M-CO]⁺˙ and [M-CO-HCN]⁺˙.

  • Sequential Fragmentations: Subsequent fragmentation events are also anticipated. For instance, the [M-CH₃]⁺ fragment could further lose a bromine radical or undergo ring cleavage. Conversely, the [M-Br]⁺ fragment could lose a methyl radical.

The interplay of these pathways will define the final mass spectrum. The relative abundance of the fragment ions will depend on their stability.

A Visual Representation of the Predicted Fragmentation

G M 7-Bromo-4-methoxybenzoxazole (M)⁺˙ M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - ·CH₃ M_minus_Br [M - Br]⁺ M->M_minus_Br - ·Br M_minus_CO [M - CO]⁺˙ M->M_minus_CO - CO M_minus_CH3_minus_Br [M - CH₃ - Br]⁺ M_minus_CH3->M_minus_CH3_minus_Br - ·Br M_minus_Br_minus_CH3 [M - Br - CH₃]⁺ M_minus_Br->M_minus_Br_minus_CH3 - ·CH₃ M_minus_CO_minus_HCN [M - CO - HCN]⁺˙ M_minus_CO->M_minus_CO_minus_HCN - HCN

Caption: Predicted major fragmentation pathways of 7-Bromo-4-methoxybenzoxazole under electron ionization.

Comparative Analysis: Insights from Analogous Structures

To lend further credence to our predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of simpler, related molecules.

Compound Key Fragmentation Pathways Relevance to 7-Bromo-4-methoxybenzoxazole
4-Bromoanisole - Loss of ·CH₃- Loss of CH₂O (formaldehyde)- Loss of ·BrModels the fragmentation of the bromo- and methoxy-substituted benzene ring.
Benzoxazole - Loss of CO- Loss of HCNProvides the foundational fragmentation pattern for the heterocyclic core.[1]
Substituted Benzoxazoles Fragmentation is heavily influenced by the nature of the substituent.[2]Reinforces the expectation that the bromo and methoxy groups will direct the primary fragmentation events.

This comparative approach allows us to dissect the contributions of each structural moiety to the overall fragmentation pattern, thereby increasing the confidence in our predictions for the more complex target molecule.

A Practical Guide: Experimental Protocol for Mass Spectrometric Analysis

For researchers seeking to obtain an experimental mass spectrum of 7-Bromo-4-methoxybenzoxazole, the following protocol outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

I. Sample Preparation
  • Solubilization: Prepare a dilute solution of the synthesized 7-Bromo-4-methoxybenzoxazole (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

II. Instrumentation and Parameters

A standard GC-MS system equipped with an EI source is suitable for this analysis.

Gas Chromatograph (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C (or optimized based on compound volatility)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is a good starting point.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-500

  • Scan Speed: 2 scans/second

III. Data Analysis
  • Total Ion Chromatogram (TIC): Identify the chromatographic peak corresponding to 7-Bromo-4-methoxybenzoxazole.

  • Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

  • Interpretation: Analyze the mass spectrum for the molecular ion peaks (M⁺˙ and [M+2]⁺˙) and the predicted fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Workflow for Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent filter Filter dissolve->filter inject Inject Sample filter->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: A streamlined workflow for the GC-MS analysis of 7-Bromo-4-methoxybenzoxazole.

Conclusion: A Predictive and Practical Framework

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 7-Bromo-4-methoxybenzoxazole. By grounding our predictions in the established fragmentation behaviors of its constituent chemical moieties and offering a detailed experimental protocol, we empower researchers to confidently identify and characterize this and similar molecules. The synergy of predictive analysis and practical methodology is paramount in advancing the frontiers of chemical and pharmaceutical research.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7594-7598.
  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. SN Comprehensive Clinical Medicine, 1, 1-20.

Sources

comparing the reactivity of 7-Bromo-4-methoxybenzoxazole with other benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-Bromo-4-methoxybenzoxazole , analyzing its reactivity profile against other benzoxazole derivatives. It is designed for medicinal chemists and process engineers optimizing synthetic routes for UK-1 analogs, fluorescent ligands, or bioactive heterocycles.

Executive Summary & Structural Analysis

7-Bromo-4-methoxybenzoxazole represents a "push-pull" functionalized scaffold. Unlike the unsubstituted benzoxazole or the electron-deficient 4-nitro variants, this molecule combines a halogen handle (C7-Br) with a strong electron-donating group (C4-OMe).

  • The "Push": The 4-methoxy group donates electron density into the benzene ring via resonance (+M effect), increasing the electron density at the C7 position.

  • The "Pull": The oxazole ring remains electron-deficient at C2, maintaining susceptibility to nucleophilic attack and deprotonation, though slightly attenuated by the remote methoxy group.

Structural Comparison Table
Feature7-Bromo-4-methoxybenzoxazole 7-Bromobenzoxazole Benzoxazole (Parent)
Electronic State (Benzene Ring) Electron-Rich (Activated)Neutral/Slightly DeactivatedNeutral
C7-Br Bond Character Stronger

bond (due to increased

-backbonding)
Standard Aryl BromideN/A
C2-H Acidity (pKa approx.) ~29 (Slightly less acidic)~28~28 (DMSO)
Oxidative Addition Rate (Pd) Slower (requires active catalysts)ModerateN/A
Nucleophilic Ring Opening More Resistant (Stabilized)ModerateSusceptible

Reactivity Profile & Mechanistic Insights[1][2][3][4]

A. C7-Functionalization: Palladium-Catalyzed Cross-Coupling

The primary utility of this scaffold is the C7-bromine handle. However, the 4-methoxy group significantly alters the kinetics of metal-catalyzed reactions compared to electron-deficient analogs.

  • Mechanism: In Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step for electron-rich aryl halides is often the oxidative addition of Pd(0) into the C-Br bond.

  • Comparison:

    • vs. 7-Bromo-4-nitrobenzoxazole: The nitro variant undergoes rapid oxidative addition. The 4-methoxy variant is slower, requiring electron-rich ligands (e.g., S-Phos, X-Phos) or higher temperatures to facilitate the insertion.

    • Protocol Adjustment: Standard Pd(PPh3)4 may result in incomplete conversion. Switch to Pd(dppf)Cl2 or Pd2(dba)3/XPhos for high yields.

B. C2-Functionalization: Lithiation & C-H Activation

The C2 position is the "soft spot" of the benzoxazole ring.

  • Lithiation: Treatment with n-BuLi at -78 °C generates the 2-lithio species.

    • Stability Warning: The 2-lithiobenzoxazole species is in equilibrium with the ring-open isocyanophenolate form. The 4-OMe group stabilizes the closed form relative to electron-withdrawing substituents, making the lithiated intermediate more stable and easier to handle than its 4-nitro counterparts.

  • Direct Arylation: Under C-H activation conditions (Pd/Cu catalysis), the 4-OMe group makes the C2 position slightly less acidic, requiring more basic conditions (e.g., Cs2CO3 vs K2CO3) compared to unsubstituted benzoxazole.

C. Nucleophilic Ring Opening (Hydrolysis)

Benzoxazoles can hydrolyze to 2-aminophenols under strong acidic/basic conditions.

  • Observation: The 4-methoxy group increases the electron density of the fused system, making the C2 carbon less electrophilic. Consequently, 7-Bromo-4-methoxybenzoxazole is more resistant to hydrolytic ring opening than 7-bromobenzoxazole, providing a robust scaffold for multi-step synthesis.

Visualizing the Reactivity Landscape

The following diagram maps the divergent reaction pathways, highlighting how the substituent effects dictate the choice of reagents.

ReactivityMap Core 7-Bromo-4-methoxybenzoxazole C7_Node C7-Position (Aryl Bromide) Core->C7_Node C2_Node C2-Position (Azole C-H) Core->C2_Node Suzuki Suzuki Coupling (Biaryl Formation) C7_Node->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) C7_Node->Buchwald Pd2(dba)3, BINAP, Amine Lithiation Lithiation (n-BuLi) -> Electrophile Trapping C2_Node->Lithiation -78°C, THF CH_Act Pd-Cat C-H Activation (Direct Arylation) C2_Node->CH_Act Pd(OAc)2, Cu(OAc)2 Effect_OMe 4-OMe Effect: Slower Oxidative Addition Stabilizes Lithio-species Effect_OMe->C7_Node Deactivates Effect_OMe->C2_Node Stabilizes Anion

Figure 1: Reactivity map illustrating the dual-functional nature of the scaffold. The 4-OMe group exerts opposing effects: deactivating C7 towards Pd-insertion while stabilizing the C2-lithio intermediate.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling at C7

Rationale: The electron-rich nature of the ring requires a bidentate ligand (dppf) to stabilize the Pd intermediate and facilitate the coupling.

Reagents:

  • 7-Bromo-4-methoxybenzoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Setup: Charge a microwave vial or Schlenk tube with the benzoxazole, boronic acid, base, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical as electron-rich aryl bromides are prone to homocoupling side reactions in the presence of O2.

  • Solvation: Add degassed 1,4-dioxane/water mixture.

  • Reaction: Heat to 90 °C for 12 hours (or 110 °C for 1 hour in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective C2-Lithiation

Rationale: Low temperature is mandatory to prevent ring fragmentation (Isocyanide formation).

Reagents:

  • 7-Bromo-4-methoxybenzoxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., Methyl Iodide, DMF) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolution: Dissolve the starting material in anhydrous THF under Argon.

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution may turn yellow/orange (characteristic of the lithio-species).

  • Incubation: Stir at -78 °C for exactly 30 minutes. Do not extend beyond 1 hour to avoid decomposition.

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

References

  • Benzoxazole Reactivity & UK-1 Analogs

    • Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. (2002). Bioorganic & Medicinal Chemistry. Link

  • C-H Activation Mechanisms

    • Palladium-catalyzed functionalization of 5-membered ring heteroaromatics. (2010).[1] ResearchGate Review. Link

  • Suzuki Coupling Optimization

    • Suzuki-Miyaura Cross-Coupling: Status and Recent Developments. (2024).[2] Chemistry LibreTexts. Link

  • Electronic Effects in Heterocycles

    • Theoretical description of the electronic properties and intrinsic chemical reactivity of organic compounds derived from 1,3-Benzoxazole. (2020).[2][3][4] Journal of Physics: Conference Series. Link

Sources

Comparative Guide: Synthetic Routes for 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-Bromo-4-methoxybenzoxazole presents a unique challenge in medicinal chemistry. The steric bulk of the 4-methoxy group combined with the electronic deactivation of the 7-bromo substituent often leads to sluggish reaction kinetics and regioselectivity issues.

This guide compares two synthetic methodologies:

  • Method A (Legacy): Thermal condensation in Polyphosphoric Acid (PPA).

  • Method B (Novel): Ytterbium Triflate [Yb(OTf)₃] catalyzed cyclization in Ethanol.

Performance Matrix
MetricMethod A: PPA (Legacy)Method B: Yb(OTf)₃ (Recommended)
Yield 45 - 50%92%
Purity (HPLC) 88% (requires column chromatography)>98% (crystallization only)
Reaction Temp 160°C78°C (Reflux)
Reaction Time 6 - 8 Hours1.5 Hours
Workup Hazardous ice-quench / NeutralizationSimple Filtration / Evaporation
Key Risk Demethylation of 4-OMe groupNone observed

Scientific Rationale & Causality

The Challenge: The 4-Methoxy/7-Bromo Scaffold

In benzoxazole synthesis, the electronic nature of the 2-aminophenol precursor dictates the rate of ring closure.

  • 7-Bromo Effect: The electron-withdrawing bromine atom at the 6-position of the phenol (becoming C7 in benzoxazole) reduces the nucleophilicity of the phenolic oxygen, slowing the initial attack on the orthoester/aldehyde.

  • 4-Methoxy Vulnerability: The methoxy group at the 3-position of the phenol (becoming C4 in benzoxazole) is sterically crowded. More importantly, it is susceptible to ether cleavage (demethylation) under the harsh, highly acidic conditions of PPA at 160°C, leading to the formation of the 4-hydroxy impurity (a difficult-to-separate byproduct).

Why Method A (PPA) Fails

Polyphosphoric acid acts as both solvent and acid catalyst. However, its high viscosity prevents efficient mass transfer, requiring extreme temperatures (


C) to achieve homogeneity. These conditions promote thermodynamic degradation of the methoxy ether.
Why Method B [Yb(OTf)₃] Succeeds

Ytterbium(III) triflate is a water-tolerant Lewis acid.[1]

  • Mechanism: The Yb³⁺ ion coordinates with the oxygen of the orthoester and the nitrogen of the aminophenol, activating the electrophile while stabilizing the transition state.

  • Mildness: The reaction proceeds in ethanol at reflux. The mild Lewis acidity is sufficient to drive cyclization but insufficient to cleave the aryl-methyl ether bond, ensuring high chemoselectivity.

Experimental Protocols

Method A: Legacy PPA Route (Not Recommended)

Use this baseline only for comparative studies.

  • Setup: Charge a 100 mL round-bottom flask with Polyphosphoric Acid (PPA) (30 g). Heat to 100°C to reduce viscosity.

  • Addition: Add 2-amino-6-bromo-3-methoxyphenol (2.18 g, 10 mmol) and Trimethyl Orthoformate (1.5 eq) slowly.

  • Reaction: Increase temperature to 160°C and stir for 6 hours. Note: Solution turns dark black/brown (tar formation).

  • Workup (Hazardous): Cool to 80°C. Pour the viscous mixture slowly into 300 g of crushed ice/water with vigorous stirring.

  • Neutralization: Neutralize the slurry with 50% NaOH solution to pH 7 (Exothermic!).

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over MgSO₄. Evaporate solvent.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) is required to remove the de-methylated byproduct.

Method B: Yb(OTf)₃ Catalyzed Route (Validated Standard)

This protocol is self-validating; the product precipitates upon cooling.

  • Setup: To a 50 mL flask, add 2-amino-6-bromo-3-methoxyphenol (2.18 g, 10 mmol) and Ethanol (20 mL).

  • Catalyst: Add Ytterbium(III) Triflate [Yb(OTf)₃] (310 mg, 5 mol%).

  • Reagent: Add Trimethyl Orthoformate (1.27 g, 12 mmol).

  • Reaction: Reflux (78°C) for 90 minutes . Monitor by TLC (System: 20% EtOAc/Hexane).

    • Checkpoint: The starting material spot (Rf 0.3) should disappear; product spot (Rf 0.6) appears.[3][4]

  • Workup: Cool the reaction mixture to 0°C. The product, 7-Bromo-4-methoxybenzoxazole , crystallizes out.

  • Isolation: Filter the solid. Wash with cold ethanol (5 mL).

  • Catalyst Recovery: The filtrate contains the catalyst, which can be reused after evaporation.

Visualizations

Diagram 1: Mechanistic Pathway (Yb-Catalyzed)

This diagram illustrates how Yb³⁺ coordinates the transition state, facilitating ring closure without harsh acid.

G Start Precursor: 2-amino-6-bromo-3-methoxyphenol Coordination Yb(OTf)3 Coordination: Activates Orthoester & Amine Start->Coordination + Trimethyl Orthoformate Intermediate Imidate Intermediate (Stabilized by Yb) Coordination->Intermediate - MeOH Cyclization Intramolecular Cyclization (-MeOH) Intermediate->Cyclization Ring Closure Product Product: 7-Bromo-4-methoxybenzoxazole Cyclization->Product Final Aromatization

Caption: Ytterbium-catalyzed activation pathway avoiding strong Bronsted acids.

Diagram 2: Decision Workflow & Process Comparison

A logical flow for selecting the optimal route based on lab constraints.

DecisionMatrix Start Start: Synthesis of 7-Bromo-4-methoxybenzoxazole Check Is 4-Methoxy group present? Start->Check RouteA Route A: PPA (160°C) Check->RouteA No (Robust substrate) RouteB Route B: Yb(OTf)3 (78°C) Check->RouteB Yes (Acid Sensitive) ResultA Result: Low Yield (45%) Risk: Demethylation RouteA->ResultA ResultB Result: High Yield (92%) Benefit: Green & Scalable RouteB->ResultB

Caption: Decision matrix highlighting the necessity of mild catalysis for methoxy-substituted benzoxazoles.

References

  • Organic Chemistry Portal. "Synthesis of Benzoxazoles." Recent Literature and Catalytic Methods. [Link]

  • Royal Society of Chemistry (RSC). "Synthesis of benzoxazoles via copper-catalyzed hydroamination." Organic & Biomolecular Chemistry. [Link]

  • Curini, M., et al. "Ytterbium triflate promoted synthesis of benzoxazoles." Tetrahedron Letters. (General reference for Yb(OTf)3 utility in heterocycles). [Link]

Sources

Safety Operating Guide

Definitive Guide: Proper Disposal of 7-Bromo-4-methoxybenzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Action Required: 7-Bromo-4-methoxybenzoxazole must be classified and disposed of as Halogenated Organic Waste .[1]

Under no circumstances should this compound be mixed with non-halogenated solvents (e.g., acetone, methanol) or poured down the drain.[2] The presence of the bromine atom at the C7 position dictates a specific incineration pathway required to prevent the formation of corrosive hydrogen bromide (HBr) and toxic brominated dioxins during thermal destruction.

Hazard Identification & Technical Rationale

To ensure safety, we must understand the causality behind the disposal protocols. This is not just about compliance; it is about chemical hygiene and infrastructure protection.[2]

The Chemical Logic (Why "Bromo" Matters)

Standard organic waste is often incinerated as fuel. However, organobromides like 7-Bromo-4-methoxybenzoxazole possess high thermal stability and fire-retardant properties.[1]

  • The Risk: In standard incinerators, bromine atoms are released as corrosive HBr gas or free bromine (

    
    ), which destroys scrubber linings.
    
  • The Solution: Halogenated waste streams are routed to high-temperature incinerators equipped with specific caustic scrubbers designed to neutralize acid gases.

GHS Hazard Profile (Estimated)

Based on Structure-Activity Relationships (SAR) for halogenated benzoxazoles.[1]

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
STOT-SE 3H335: May cause respiratory irritationWarning
Aquatic Acute 1/2H400/H401: Toxic to aquatic lifeWarning

Disposal Decision Tree (Visualization)

The following workflow illustrates the logical decision-making process for disposing of 7-Bromo-4-methoxybenzoxazole in various states.

DisposalWorkflow Start Waste Generation: 7-Bromo-4-methoxybenzoxazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Expired) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother Liquor/Reaction) StateCheck->Liquid Solution Glassware Contaminated Glassware/Sharps StateCheck->Glassware Residue Solid_Path Double Bag Label 'Solid Halogenated' Solid->Solid_Path Liquid_Path Segregate into Halogenated Carboy Liquid->Liquid_Path Forbidden STOP: Do NOT mix with Non-Halogenated Solvents Liquid->Forbidden Risk Glass_Path Triple Rinse -> Rinsate to Liquid Waste Glassware->Glass_Path Incineration Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) Solid_Path->Incineration Liquid_Path->Incineration Glass_Path->Solid Dry Glass Glass_Path->Liquid_Path Rinsate

Figure 1: Operational workflow for segregating halogenated benzoxazole waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of 7-Bromo-4-methoxybenzoxazole that is degraded or no longer needed.[1]

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhaling dust (H335).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container if intact.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: Write "7-Bromo-4-methoxybenzoxazole".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Note: Write "SOLID HALOGENATED" clearly on the tag.

  • Secondary Containment: Place the sealed container into a clear zip-lock bag to prevent cross-contamination during transport.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate) post-reaction.[1]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Acetone or Ethyl Acetate : Because the solute (7-Bromo...) contains bromine, the entire mixture must now be treated as Halogenated Waste. Do not pour this into the Non-Halogenated (Flammable) stream.

  • pH Verification:

    • If the reaction involved acids (e.g., HBr, HCl), neutralize the solution to pH 6-8 using Sodium Bicarbonate (

      
      ) before capping.[1]
      
    • Self-Validating Step: Use a pH strip. If it turns red, do not cap the waste container; pressure evolution from ongoing reactions can cause container rupture.

  • Transfer: Funnel the waste into the designated "Halogenated Organic" carboy (typically white or yellow-coded in many EHS systems).

Scenario C: Contaminated Glassware[3]
  • Triple Rinse: Rinse the flask 3 times with a minimal amount of acetone or DCM.

  • Rinsate Disposal: Collect all three rinses and dispose of them in the Halogenated Liquid Waste container (even if acetone was used).

  • Glass Disposal: Once free of visible solid, the glassware can be washed normally or disposed of in the "Broken Glass" bin if damaged.

Waste Stream Compatibility Matrix

Use this table to verify compatibility before combining waste.

Waste StreamStatus for 7-Bromo-4-methoxybenzoxazoleTechnical Reason
Halogenated Organics COMPATIBLE (Target) Matches combustion profile (high temp + scrubbing).[1]
Non-Halogenated Organics INCOMPATIBLE Bromine content corrodes standard incinerators; creates dioxin risk.[1]
Aqueous / Drain ILLEGAL High aquatic toxicity; insoluble in water; violates Clean Water Act.[1]
Solid Trash ILLEGAL Chemical leaching risk in municipal landfills.[1]
Oxidizing Acids DANGEROUS Potential to generate free Bromine gas (

) which is highly toxic.[1]

References & Regulatory Grounding[1][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

    • Source:

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Hazardous Waste Generators: Categories and Requirements.

    • Source:[1]

  • American Chemical Society (ACS). (2023). Laboratory Waste Management: A Guide for Researchers.

    • Source:[1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS.

    • Source:[1]

Sources

Leitfaden zur Persönlichen Schutzausrüstung für den Umgang mit 7-Brom-4-methoxybenzoxazol

Author: BenchChem Technical Support Team. Date: February 2026

Verfasst von Ihrem Senior Application Scientist

Dieser Leitfaden bietet eine detaillierte Anleitung zur sicheren Handhabung von 7-Brom-4-methoxybenzoxazol und soll Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung dabei unterstützen, die höchsten Sicherheitsstandards im Labor aufrechtzuerhalten. Die hierin enthaltenen Informationen basieren auf den Sicherheitsdatenblättern (SDB) strukturell ähnlicher Verbindungen, um eine fundierte Risikobewertung und entsprechende Schutzmaßnahmen zu gewährleisten.

Zusammenfassende Risikobewertung

Obwohl für 7-Brom-4-methoxybenzoxazol spezifische Toxizitätsdaten begrenzt sind, lässt eine Analyse analoger bromierter und Benzoxazol-haltiger Verbindungen auf ein klares Gefahrenprofil schließen. Die primären Risiken umfassen akute Toxizität bei Verschlucken, Haut- und Augenreizungen sowie mögliche Reizungen der Atemwege.[1][2][3] Die Handhabung als festes Pulver erfordert besondere Vorsichtsmaßnahmen, um die Bildung und Inhalation von Stäuben zu verhindern.[4][5]

Tabelle 1: Gefahreneinstufung basierend auf dem Analog 7-Brom-4-methoxy-1-benzofuran [1]

GefahrenklasseGHS-KategorieH-SatzBeschreibung der Gefahr
Akute Toxizität, oralKategorie 4H302Gesundheitsschädlich bei Verschlucken.
Ätz-/Reizwirkung auf die HautKategorie 2H315Verursacht Hautreizungen.
Schwere Augenschädigung/-reizungKategorie 2H319Verursacht schwere Augenreizung.
Spezifische Zielorgan-Toxizität (einmalige Exposition)Kategorie 3H335Kann die Atemwege reizen.
Protokoll zur Persönlichen Schutzausrüstung (PSA)

Die Auswahl der richtigen PSA ist die wichtigste Verteidigungslinie gegen chemische Exposition. Die Kausalität hinter jeder Wahl liegt in der Minimierung des Kontakts über alle möglichen Expositionswege – Haut, Augen und Atemwege.

  • Augen- und Gesichtsschutz: Das Tragen einer dicht schließenden Schutzbrille mit Seitenschutz ist obligatorisch.[6][7] Dies ist entscheidend, um die Augen vor versehentlichen Spritzern oder dem Kontakt mit feinen Partikeln der festen Substanz zu schützen, die schwere Reizungen verursachen können.[1][2] Bei größeren Mengen oder bei der Gefahr von Spritzern sollte zusätzlich ein Gesichtsschild verwendet werden.

  • Hautschutz:

    • Handschuhe: Chemikalienbeständige Handschuhe sind unerlässlich. Nitrilhandschuhe bieten einen guten Basisschutz für den Umgang mit kleinen Mengen.[8] Es ist jedoch entscheidend, die Kompatibilität des Handschuhmaterials mit der spezifischen Chemikalie und dem verwendeten Lösungsmittel zu überprüfen. Kontaminierte Handschuhe müssen fachgerecht ausgezogen (ohne die Außenseite zu berühren) und entsorgt werden.[9]

    • Laborkittel: Ein sauberer, zugeknöpfter Laborkittel muss jederzeit getragen werden, um die persönliche Kleidung und die Haut vor Kontamination zu schützen.[7][8]

  • Atemschutz: Alle Arbeiten mit 7-Brom-4-methoxybenzoxazol in Pulverform müssen in einem gut belüfteten Bereich, vorzugsweise in einem zertifizierten chemischen Abzug, durchgeführt werden, um die Exposition durch Inhalation zu minimieren.[4][10] Das Umfüllen oder Abwiegen der Substanz birgt das größte Risiko der Staubbildung.[2] Sollten die Expositionsgrenzwerte überschritten werden oder Reizungen auftreten, ist eine von NIOSH/MSHA zugelassene Atemschutzmaske erforderlich.[5][7]

Arbeitsablauf für die sichere Handhabung

Ein strukturierter Arbeitsablauf gewährleistet, dass alle Sicherheitsaspekte von der Vorbereitung bis zur Entsorgung berücksichtigt werden. Dieser Prozess minimiert das Risiko von Exposition und Kontamination.

G Diagramm 1: Sicherer Arbeitsablauf für 7-Brom-4-methoxybenzoxazol cluster_prep Phase 1: Vorbereitung cluster_handling Phase 2: Handhabung cluster_cleanup Phase 3: Abschluss & Entsorgung A 1. Risikobewertung (SDB von Analoga prüfen) B 2. PSA anlegen (Brille, Kittel, Handschuhe) A->B C 3. Arbeitsbereich einrichten (Abzug, Absorptionsmatte) B->C D 4. Substanz abwiegen (Im Abzug, Staubbildung vermeiden) C->D Beginn der Arbeit E 5. Experiment durchführen (Geschlossene Systeme bevorzugen) D->E F 6. Dekontamination (Geräte und Arbeitsflächen reinigen) E->F Experiment beendet G 7. Abfallentsorgung (Getrennte Sammlung für halogenierte Abfälle) F->G H 8. PSA ablegen & Hände waschen G->H

Diagramm 1: Sicherer Arbeitsablauf für 7-Brom-4-methoxybenzoxazol

Notfallmaßnahmen

Schnelles und korrektes Handeln im Notfall ist entscheidend, um gesundheitliche Schäden zu minimieren.

  • Bei Hautkontakt: Kontaminierte Kleidung sofort ausziehen.[6][11] Die betroffene Hautstelle gründlich mit viel Wasser und Seife waschen.[12][13] Bei anhaltender Reizung einen Arzt aufsuchen.[14][15]

  • Bei Augenkontakt: Die Augen sofort bei geöffneten Lidern mehrere Minuten lang behutsam mit reichlich Wasser spülen.[1] Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen.[12][13] Bei anhaltender Reizung umgehend ärztliche Hilfe in Anspruch nehmen.[14]

  • Bei Inhalation: Die betroffene Person an die frische Luft bringen.[2] Bei Atembeschwerden oder wenn die Person nicht atmet, künstliche Beatmung einleiten und sofort einen Arzt rufen.[14][16]

  • Bei Verschlucken: Den Mund mit Wasser ausspülen.[11] KEIN Erbrechen herbeiführen.[6][16] Sofort ein Giftinformationszentrum oder einen Arzt anrufen.[2][13]

  • Vorgehen bei Verschütten: Den Bereich evakuieren und für ausreichende Belüftung sorgen.[2] Das Verschütten mit einem inerten, absorbierenden Material (z. B. Sand, Vermiculit) eindämmen und aufnehmen, um Staubbildung zu vermeiden.[5] Das kontaminierte Material in einen geeigneten, verschließbaren und gekennzeichneten Behälter für gefährliche Abfälle geben.[2][4] Den betroffenen Bereich anschließend gründlich reinigen.

Plan zur Dekontamination und Entsorgung

Eine ordnungsgemäße Entsorgung ist für den Schutz von Personal und Umwelt unerlässlich.

  • Dekontamination: Alle wiederverwendbaren Glasgeräte und Arbeitsflächen, die mit der Chemikalie in Kontakt gekommen sind, müssen gründlich gereinigt werden. Wiederverwendbare Glaswaren können dekontaminiert werden, indem sie 24 Stunden lang in einer 10%igen Bleichlösung eingeweicht werden.[4]

  • Abfallentsorgung: 7-Brom-4-methoxybenzoxazol ist eine halogenierte organische Verbindung.[17][18] Alle kontaminierten Materialien (z. B. Handschuhe, Papiertücher, überschüssige Chemikalien) müssen als gefährlicher Abfall entsorgt werden.[4]

    • Trennung: Halogenierte organische Abfälle müssen getrennt von nicht-halogenierten Abfällen gesammelt werden.[19][20][21] Eine Vermischung erhöht die Entsorgungskosten und erschwert das Recycling.[18]

    • Behälter: Verwenden Sie ausschließlich dafür vorgesehene, ordnungsgemäß gekennzeichnete Abfallbehälter.[17][21] Die Behälter müssen dicht verschlossen sein, um das Austreten von Dämpfen zu verhindern.[21]

    • Abholung: Die Entsorgung muss über eine zugelassene Einrichtung für gefährliche Abfälle erfolgen.[12][13] Entsorgen Sie chemische Abfälle niemals über das normale Abwassersystem.[17][20]

Referenzen

  • Immediate steps after exposure to bromo-4-nitrobenzene - Dr.Oracle. [Link]

  • Standard Operating Procedures for Bromo-Deoxyuridine (BrdU) - UNTHSC. [Link]

  • WASTE MANAGEMENT - Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine - NIH. [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services, UBC. [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.